n-(prop-2-yn-1-yl)acetamide
Description
The exact mass of the compound Acetamide, N-2-propynyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47474. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-ynylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOQYHOZFCWTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65881-41-6 | |
| Record name | Acetamide, N-2-propynyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(prop-2-yn-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(prop-2-yn-1-yl)acetamide: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive terminal alkyne group and an acetamide functionality, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of this compound. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Chemical Structure and Identification
This compound possesses a simple yet functional structure. The molecule consists of a three-carbon propargyl group attached to the nitrogen of an acetamide. The terminal alkyne is a key feature, enabling participation in various chemical reactions, most notably "click chemistry" reactions.
Systematic IUPAC Name: this compound
Synonyms:
-
N-Propargylacetamide
-
N-Acetylpropargylamine
-
N-(2-Propynyl)acetamide
Chemical Structure:
Molecular Formula: C₅H₇NO
CAS Number: 65881-41-6
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of this compound is provided in the tables below. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 97.12 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1] |
| logP (predicted) | -0.2443 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Table 2: Spectral Data of this compound (Predicted/Typical)
| Spectrum Type | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (br s, 1H, NH), ~4.0 (d, 2H, CH₂), ~2.2 (t, 1H, C≡CH), ~2.0 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~80 (C≡CH), ~70 (C≡CH), ~30 (CH₂), ~23 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3250 (≡C-H stretch), ~2100 (C≡C stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acetylation of propargylamine. This can be accomplished using various acetylating agents, with acetic anhydride and acetyl chloride being the most common. A detailed experimental protocol for the synthesis using acetic anhydride is provided below.
Experimental Protocol: Synthesis via Acetylation of Propargylamine
This protocol describes the synthesis of this compound from propargylamine and acetic anhydride.
Materials:
-
Propargylamine
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve propargylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution of propargylamine over a period of 15-20 minutes, maintaining the temperature at 0 °C. If desired, pyridine (1.2 equivalents) can be added to the propargylamine solution before the addition of acetic anhydride.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Reactivity and Applications
The chemical reactivity of this compound is dominated by the terminal alkyne and the amide functional groups.
-
Alkyne Reactivity: The terminal alkyne can participate in a variety of reactions, including:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing for the efficient formation of 1,2,3-triazoles. This is a powerful tool for bioconjugation and materials science.
-
Sonogashira Coupling: This cross-coupling reaction with aryl or vinyl halides is used to form carbon-carbon bonds.
-
Alkynylation Reactions: The terminal proton is acidic and can be deprotonated to form an acetylide, which can act as a nucleophile.
-
-
Amide Reactivity: The amide group can undergo hydrolysis under acidic or basic conditions to yield propargylamine and acetic acid. The N-H bond can also be deprotonated under strong basic conditions.
The dual functionality of this compound makes it a valuable building block in the synthesis of:
-
Pharmaceutical Intermediates: The acetamide group is a common feature in many drug molecules, and the alkyne provides a handle for further functionalization.
-
Bioconjugates: Through click chemistry, it can be attached to biomolecules such as proteins, peptides, and nucleic acids.
-
Polymers and Materials: The alkyne can be used for polymerization or for functionalizing material surfaces.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Note: As no specific signaling pathways involving this compound have been identified in the literature, a diagram for a biological pathway is not included. The provided diagram visualizes the chemical synthesis process, which is a core aspect of this technical guide.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical compound with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its terminal alkyne group make it an attractive building block for the construction of a wide range of functional molecules. This technical guide provides essential information on its structure, properties, and synthesis to aid researchers in their scientific endeavors.
References
An In-depth Technical Guide to the Synthesis of N-propargylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis of N-propargylacetamide, a valuable building block in organic synthesis and medicinal chemistry. This document details the core synthetic strategies, providing in-depth experimental protocols, comparative data, and visual representations of the reaction pathways to assist researchers in their synthetic endeavors.
Introduction
N-propargylacetamide, also known as N-(prop-2-yn-1-yl)acetamide, is a key intermediate possessing a reactive terminal alkyne and an amide functionality. This unique combination allows for its versatile application in the construction of more complex molecular architectures through reactions such as click chemistry, Sonogashira coupling, and various cyclization reactions. Its derivatives are of significant interest in the development of novel therapeutic agents. This guide will focus on the most common and efficient two-step synthesis of N-propargylacetamide, which involves the initial synthesis of propargylamine followed by its N-acetylation.
Core Synthetic Pathways
The synthesis of N-propargylacetamide is typically achieved through a two-step process:
-
Synthesis of Propargylamine: The precursor, propargylamine, can be synthesized through several methods. The most prominent and atom-economical method is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.
-
N-Acetylation of Propargylamine: The synthesized propargylamine is then acylated using a suitable acetylating agent, most commonly acetic anhydride, to yield the final product, N-propargylacetamide.
A logical workflow for the synthesis is presented below:
Data Presentation: Reactants, Products, and Spectral Data
The following tables summarize the key quantitative data for the reactants and the final product, N-propargylacetamide.
Table 1: Properties of Key Reactants and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Propargylamine | Prop-2-yn-1-amine | 2450-71-7 | C₃H₅N | 55.08 | 83-85 |
| Acetic Anhydride | Ethanoic anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | 138-140 |
| N-propargylacetamide | This compound | 15089-32-4 | C₅H₇NO | 97.12 | 110-112 (at 12 mmHg) |
Table 2: NMR Spectral Data for N-propargylacetamide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR (CDCl₃) | ~ 6.0 | br s | - | -NH |
| ~ 4.0 | dd | 5.2, 2.6 | -CH₂- | |
| ~ 2.2 | t | 2.6 | ≡C-H | |
| ~ 2.0 | s | - | -C(O)CH₃ | |
| ¹³C NMR (CDCl₃) | ~ 170.0 | - | - | C=O |
| ~ 80.0 | - | - | C ≡CH | |
| ~ 71.5 | - | - | C≡C H | |
| ~ 29.5 | - | - | -C H₂- | |
| ~ 23.0 | - | - | -C(O)C H₃ |
Note: Predicted NMR data is based on standard chemical shift values and may vary slightly based on solvent and experimental conditions.
Experimental Protocols
Step 1: Synthesis of Propargylamine via A³ Coupling
This protocol describes a general method for the synthesis of propargylamine using a copper-catalyzed A³ coupling reaction of formaldehyde, acetylene, and ammonia.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Ammonia (28-30% aqueous solution)
-
Acetylene gas
-
Copper(I) chloride (CuCl)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
To a stirred solution of aqueous formaldehyde (1.0 eq) and aqueous ammonia (1.2 eq) in toluene at room temperature, add a catalytic amount of copper(I) chloride (5 mol%).
-
Purge the reaction vessel with nitrogen and then bubble acetylene gas through the stirred mixture. The reaction is typically exothermic and should be cooled in an ice bath to maintain the temperature below 30°C.
-
Continue bubbling acetylene for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, stop the acetylene flow and purge the system with nitrogen.
-
Acidify the reaction mixture with 2M HCl to a pH of approximately 2.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and basify with 4M NaOH to a pH of approximately 10-11, while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude propargylamine.
-
The crude product can be purified by distillation to yield pure propargylamine.
Step 2: N-Acetylation of Propargylamine
This protocol details the N-acetylation of propargylamine to yield N-propargylacetamide.
Materials:
-
Propargylamine
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve propargylamine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propargylacetamide.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent).
Reaction Pathways and Mechanisms
The following diagrams illustrate the key chemical transformations in the synthesis of N-propargylacetamide.
An In-depth Technical Guide to N-(prop-2-yn-1-yl)acetamide
CAS Number: 65881-41-6
Molecular Formula: C₅H₇NO
Molecular Weight: 97.12 g/mol
This technical guide provides a comprehensive overview of N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety data, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a member of the amide functional group, characterized by a propargyl group attached to the nitrogen atom of an acetamide. The presence of the terminal alkyne functionality makes it a valuable building block in organic synthesis, particularly in click chemistry and the synthesis of heterocyclic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65881-41-6 | ChemScene[1] |
| Molecular Formula | C₅H₇NO | ChemScene[1] |
| Molecular Weight | 97.12 | ChemScene[1] |
| IUPAC Name | This compound | PubChem |
| Synonyms | N-Propargylacetamide | ChemScene[1] |
| SMILES | CC(=O)NCC#C | PubChemLite |
| InChI | InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7) | PubChemLite |
| Purity | ≥97% | ChemScene[1] |
| Storage | 4°C, stored under nitrogen | ChemScene[1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Table 2: GHS Hazard and Precautionary Statements for this compound
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Data sourced from commercial suppliers and safety data sheets.
Synthesis and Characterization
The primary method for the synthesis of this compound is the acylation of propargylamine with an acetylating agent.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
Propargylamine
-
Acetic anhydride
-
Pyridine (or other suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of propargylamine (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~ 2.0 (s, 3H, -COCH₃), ~ 2.2 (t, 1H, -C≡CH), ~ 4.0 (d, 2H, -NCH₂-), ~ 6.0-7.0 (br s, 1H, -NH-) |
| ¹³C NMR | δ ~ 23 (CH₃), ~ 29 (CH₂), ~ 71 (≡CH), ~ 80 (-C≡), ~ 170 (C=O) |
| FTIR (cm⁻¹) | ~ 3300 (N-H stretch), ~ 3250 (≡C-H stretch), ~ 2100 (C≡C stretch), ~ 1650 (C=O stretch, Amide I), ~ 1550 (N-H bend, Amide II) |
| Mass Spec (EI) | m/z 97 (M⁺), 55, 43, 39 |
Potential Applications in Research and Development
The unique structure of this compound, featuring a terminal alkyne, makes it a versatile intermediate in several areas of chemical research and drug discovery.
Figure 2: Potential applications of this compound.
-
Click Chemistry: The terminal alkyne group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. This allows for the efficient and specific conjugation of this molecule to other molecules containing an azide group, such as biomolecules, polymers, or surfaces.
-
Synthesis of Heterocyclic Compounds: The alkyne functionality can be utilized in various cyclization reactions to construct a wide range of nitrogen- and oxygen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds.
-
Pharmaceutical Intermediates: As a building block, it can be incorporated into larger molecules during the synthesis of potential drug candidates. The amide and alkyne groups provide handles for further chemical modifications.
-
Material Science: The ability to undergo click reactions makes it a candidate for the functionalization of polymers and other materials to impart specific properties.
Toxicological and Pharmacological Profile
Currently, there is a lack of specific toxicological and pharmacological studies published in the peer-reviewed literature for this compound. The provided GHS hazard statements are based on data from commercial suppliers and are likely derived from structural analogy to other compounds. Researchers should exercise caution and perform their own risk assessments before use. Studies on related acetamide derivatives have shown a wide range of biological activities, but direct extrapolation to this compound is not possible without specific experimental data.
Conclusion
This compound is a valuable chemical intermediate with significant potential in various fields of chemical and pharmaceutical research. Its readily accessible synthesis and the reactivity of its terminal alkyne group make it an attractive building block for the construction of more complex molecules. While detailed biological data is currently limited, its structural features suggest that it will continue to be a compound of interest for further investigation. As with all chemicals, proper safety precautions must be observed during its handling and use.
References
An In-depth Technical Guide to the Solubility and Stability of n-(prop-2-yn-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(prop-2-yn-1-yl)acetamide, and more commonly its hydrochloride salt, pargyline hydrochloride, is a well-established irreversible inhibitor of monoamine oxidase (MAO), with a greater selectivity for the MAO-B isoform. Its pharmacological activity has led to its investigation and use as an antihypertensive agent and for its potential in treating various neurological disorders. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards.
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its hydrochloride salt. It includes detailed experimental protocols for assessing these properties and discusses the known degradation pathways.
Physicochemical Properties
This compound is the free base form, while pargyline hydrochloride is its corresponding salt. The majority of available data pertains to the hydrochloride salt due to its common use in pharmaceutical preparations.
| Property | This compound (Free Base) | Pargyline Hydrochloride |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₁₃N | C₁₁H₁₄ClN |
| Molecular Weight | 159.23 g/mol | 195.69 g/mol |
| Appearance | Data not available | Crystalline solid[1] |
| Melting Point | Data not available | 160-163 °C |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The hydrochloride salt of this compound exhibits significantly higher aqueous solubility compared to the free base.
Quantitative Solubility Data (Pargyline Hydrochloride)
| Solvent | Solubility | Temperature | Notes |
| Water | ≥51.6 mg/mL | Not Specified | Clear, colorless to faintly yellow solution. |
| Ethanol | ≥33.55 mg/mL | Not Specified | |
| DMSO | ≥7.55 mg/mL | Not Specified | |
| DMSO | 125 mg/mL | Not Specified | Ultrasonic assistance may be required. |
| Methanol | Slightly Soluble | Not Specified | |
| Chloroform | Slightly Soluble | Not Specified |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of equilibrium solubility, a key parameter for biopharmaceutical classification.[2][3][4]
Objective: To determine the saturation solubility of this compound or its hydrochloride salt in various aqueous media.
Materials:
-
This compound or Pargyline Hydrochloride
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M HCl, pH 1.2
-
Acetate buffer, pH 4.5
-
Deionized water
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the test compound to a series of glass vials, each containing a different solvent (e.g., water, PBS, 0.1 M HCl, acetate buffer). The excess should be sufficient to ensure a saturated solution.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to permit the undissolved solid to settle.
-
Centrifuge the vials to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
Dilute the filtrate with the appropriate solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
The experiment should be performed in triplicate for each solvent.
Stability Profile
Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. Pargyline hydrochloride is generally stable when stored at -20°C, with a reported stability of at least four years under these conditions. However, forced degradation studies are necessary to understand its stability under various stress conditions.
Degradation Pathways
The metabolism of pargyline provides insights into its potential degradation pathways. The primary routes of degradation are expected to be oxidation and hydrolysis.
-
Oxidative Degradation: The N-benzyl and N-methyl groups are susceptible to oxidation. Pargyline-N-oxide has been identified as a transformation product.
-
Hydrolytic Degradation: While the amide group in this compound is generally stable, it can undergo hydrolysis under strong acidic or basic conditions, although this is less common for the pargyline structure.
-
Metabolic Degradation: In vivo, pargyline undergoes N-demethylation and N-depropargylation, catalyzed by cytochrome P450 enzymes (specifically CYP2E1). This results in metabolites such as benzylamine, N-methylbenzylamine, and N-propargylbenzylamine. Further oxidation can also occur.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products that may form under stress conditions, which helps in the development of stability-indicating analytical methods.[5]
Illustrative Forced Degradation Data (Pargyline Hydrochloride):
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradants (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 5-10% | Pargyline-related impurities |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | 10-15% | Pargyline-related impurities |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp. | 15-20% | Pargyline-N-oxide |
| Thermal | Dry Heat | 48 h | 80 °C | < 5% | Minimal degradation |
| Photolytic | UV light (254 nm) | 24 h | Room Temp. | 5-10% | Photodegradation products |
Note: The % degradation values are illustrative and should be determined experimentally.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound hydrochloride under various stress conditions and to generate potential degradation products for the development of a stability-indicating method.[6][7]
Materials:
-
Pargyline Hydrochloride
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
Validated Stability-Indicating HPLC method
-
pH meter
-
Water bath/oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat in a water bath (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat in a water bath (e.g., 60°C). Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time by taking samples for HPLC analysis.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Take samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. Analyze the samples by HPLC at various time intervals.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable.
Example HPLC Method Parameters
The following method is based on a validated method for a structurally related compound, selegiline, and would be a good starting point for method development for pargyline.[8]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
Conclusion
The hydrochloride salt of this compound (pargyline hydrochloride) demonstrates good solubility in aqueous and alcoholic solvents, a critical attribute for pharmaceutical formulation. While it is stable under recommended storage conditions (-20°C), it is susceptible to degradation under oxidative and strong hydrolytic stress. A validated stability-indicating HPLC method is essential for the accurate quantification of the active ingredient and its degradation products during stability studies. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals working with this compound. Further studies are warranted to fully characterize the physicochemical properties of the free base form.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ajprd.com [ajprd.com]
An In-depth Technical Guide to the Synthesis of N-propargylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-propargylacetamide, a valuable building block in medicinal chemistry and organic synthesis. The document details the primary synthetic methodology, experimental protocols, and characterization data to assist researchers in the efficient preparation and identification of this compound.
Introduction
N-propargylacetamide, also known as N-(prop-2-yn-1-yl)acetamide, is a functionalized alkyne of significant interest in the development of novel therapeutic agents and complex organic molecules. The presence of both an amide and a terminal alkyne functionality allows for diverse chemical modifications, making it a versatile intermediate. The propargyl group, in particular, is a key pharmacophore in several clinically used drugs, valued for its role in enzyme inhibition and metabolic stability. This guide focuses on the most direct and common method for its synthesis: the N-acetylation of propargylamine.
Synthesis of N-propargylacetamide
The primary route for the synthesis of N-propargylacetamide is the acylation of propargylamine with an acetylating agent, most commonly acetic anhydride or acetyl chloride. This nucleophilic acyl substitution reaction is a robust and high-yielding transformation.
General Reaction Scheme
The overall chemical transformation is depicted below:
Caption: General reaction for the synthesis of N-propargylacetamide.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine of propargylamine on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which is subsequently protonated by the intermediate ammonium ion to yield N-propargylacetamide and acetic acid as a byproduct. The use of a non-nucleophilic base, such as pyridine or triethylamine, is often employed to neutralize the acetic acid formed and drive the reaction to completion.
Caption: Simplified mechanism of N-propargylacetamide synthesis.
Experimental Protocols
Method 1: Acetylation using Acetic Anhydride in an Organic Solvent
This is the most common and straightforward method for the N-acetylation of amines.
Reagents and Materials:
-
Propargylamine
-
Acetic Anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve propargylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add acetic anhydride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure N-propargylacetamide.
Method 2: Schotten-Baumann Conditions using Acetyl Chloride
This method utilizes the more reactive acetyl chloride and is particularly useful for less reactive amines.
Reagents and Materials:
-
Propargylamine
-
Acetyl Chloride
-
Aqueous sodium hydroxide or potassium carbonate solution
-
Dichloromethane (DCM) or Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve propargylamine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add acetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the expected reaction parameters for the synthesis of N-propargylacetamide based on general knowledge of amine acetylations.
| Method | Acetylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Acetic Anhydride | Pyridine | Dichloromethane | 0 to RT | 2-4 | >90 |
| 2 | Acetyl Chloride | NaOH (aq) | Dichloromethane | 0 to RT | 1-2 | >90 |
Characterization Data
Accurate characterization of the synthesized N-propargylacetamide is crucial for confirming its identity and purity. The following are the expected spectroscopic data for the compound.
Molecular Formula: C₅H₇NO Molecular Weight: 97.12 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the acetyl methyl protons (CH₃).
-
A doublet for the methylene protons (CH₂) adjacent to the nitrogen.
-
A triplet for the terminal alkyne proton (C≡CH).
-
A broad singlet for the amide proton (NH), which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon environments:
-
The carbonyl carbon of the amide.
-
The two sp-hybridized carbons of the alkyne.
-
The methylene carbon.
-
The methyl carbon of the acetyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3100 | Medium-Strong |
| C≡C-H Stretch | ~3300 | Strong, Sharp |
| C-H Stretch (sp³) | 3000-2850 | Medium |
| C≡C Stretch | 2150-2100 | Weak-Medium |
| C=O Stretch (Amide I) | 1680-1630 | Strong |
| N-H Bend (Amide II) | 1570-1515 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Impact (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 97. Common fragmentation patterns would involve the loss of the acetyl group and cleavage of the propargyl chain.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. For C₅H₇NO, the expected exact mass is 97.0528.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of N-propargylacetamide.
Caption: Workflow for the synthesis of N-propargylacetamide.
Conclusion
This technical guide provides a detailed overview of the synthesis of N-propargylacetamide. The described protocols, based on well-established acetylation methods, offer reliable and high-yielding routes to this important chemical intermediate. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This information is intended to support the research and development efforts of scientists in academia and the pharmaceutical industry.
Spectroscopic Profile of N-(prop-2-yn-1-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(prop-2-yn-1-yl)acetamide (also known as N-propargylacetamide). Due to the limited availability of published experimental spectra for this specific molecule, this document combines predicted data from reliable sources with established spectroscopic principles to offer a detailed characterization. The information herein is intended to support research and development activities where this compound is of interest.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is based on predictions from established databases, the NMR and IR data are largely predictive, based on the analysis of functional groups and comparison with similar structures.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C≡CH | ~ 2.2 | Triplet (t) | ~ 2.5 |
| -NH-CH₂ -C≡CH | ~ 4.0 | Doublet of triplets (dt) | J(H-H) ≈ 5.0, J(H-C≡CH) ≈ 2.5 |
| -NH- | ~ 6.0 | Broad singlet | - |
| CH₃ -C(O)- | ~ 2.0 | Singlet (s) | - |
Disclaimer: The ¹H NMR data are predicted based on typical chemical shifts for similar functional groups. Experimental verification is recommended.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C H₃-C(O)- | ~ 23 |
| -NH-C H₂-C≡CH | ~ 29 |
| -C ≡CH | ~ 80 |
| -C≡C H | ~ 72 |
| -C (O)- | ~ 170 |
Disclaimer: The ¹³C NMR data are predicted based on typical chemical shifts for similar functional groups. Experimental verification is recommended.
Table 3: IR Spectroscopic Data (Predicted)
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C≡C-H Stretch | 3250 - 3350 | Strong, sharp |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C≡C Stretch | 2100 - 2260 | Weak to medium |
| C=O Stretch (Amide I) | 1630 - 1695 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
Disclaimer: The IR data are predicted based on characteristic absorption frequencies of the functional groups present. Experimental verification is recommended.
Table 4: Mass Spectrometry Data (Predicted)
| Adduct | m/z |
| [M+H]⁺ | 98.0600 |
| [M+Na]⁺ | 120.0419 |
| [M+K]⁺ | 136.0159 |
| [M+NH₄]⁺ | 115.0865 |
Data Source: Predicted data from PubChem CID 13865959.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For the ¹H NMR spectrum, standard acquisition parameters would be used. For the ¹³C NMR spectrum, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, if it is a solid, would typically be obtained using the KBr pellet method. A small amount of the sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, if the sample is a liquid or can be dissolved in a suitable solvent (e.g., chloroform), a spectrum could be obtained using a liquid cell or as a thin film between salt plates (e.g., NaCl or KBr). The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
For a relatively small and volatile molecule like this compound, mass spectrometry could be performed using various ionization techniques. Electron Ionization (EI) would provide information on the molecular weight and fragmentation pattern. For this, the sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam. Alternatively, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to primarily determine the molecular weight with minimal fragmentation. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
A Technical Guide to N-(prop-2-yn-1-yl)acetamide for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Physicochemical Properties, Synthesis, and Applications in Bioconjugation
Introduction
N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a versatile chemical reagent of significant interest to researchers in medicinal chemistry, chemical biology, and drug discovery. Its terminal alkyne functional group makes it a valuable building block for the synthesis of more complex molecules and a key component in bioconjugation reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the commercial landscape for this compound, its key physicochemical properties, a detailed synthesis protocol, and an illustrative experimental workflow for its application in bioconjugation.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol .[1][2] Key computational chemistry data includes a topological polar surface area (TPSA) of 29.1 Ų, a LogP of -0.2443, one hydrogen bond acceptor, one hydrogen bond donor, and one rotatable bond.[1]
| Property | Value | Reference |
| CAS Number | 65881-41-6 | [1][2] |
| Molecular Formula | C₅H₇NO | [1][2] |
| Molecular Weight | 97.12 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Purity | ≥97% | [1][3] |
| Storage | 2-8°C, sealed in dry conditions | [2] |
| SMILES | CC(NCC#C)=O | [1] |
| InChI Key | GGOQYHOZFCWTNM-UHFFFAOYSA-N | [3] |
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. The compound should be stored in a dry, refrigerated environment. Below is a comparative table of some commercial suppliers. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| ChemScene | CS-0434175 | ≥97% | Inquire | Inquire |
| BLDpharm | BD138676 | ≥97% | 1g, 5g, 25g | Inquire |
| Fluorochem | F471787 | 97% | 1g, 5g | Inquire |
| Ambeed | A261626 | >98% | 1g, 5g, 10g, 25g | Inquire |
Experimental Protocols
Synthesis of this compound
Materials:
-
Propargylamine
-
Acetic anhydride or Acetyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base (if using acetyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base (if applicable): If using acetyl chloride, cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound makes it an ideal reagent for CuAAC, a powerful "click chemistry" reaction for bioconjugation. This protocol provides a general workflow for labeling an azide-modified biomolecule (e.g., a protein or an oligo) with this compound.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
DMSO (for dissolving reagents if necessary)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or an appropriate solvent.
-
Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the THPTA or TBTA ligand in water or DMSO.
-
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the azide-modified biomolecule, this compound, and the copper-stabilizing ligand in the reaction buffer.
-
Initiation of the Click Reaction: Add the CuSO₄ solution to the mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light, especially if fluorescently tagged molecules are involved.
-
Purification of the Conjugate: Following the incubation, the newly formed triazole-linked conjugate can be purified from the reaction mixture using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.
Visualizations
Caption: General workflow for the synthesis and bioconjugation of this compound.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
This compound is a readily available and highly useful chemical tool for researchers engaged in drug discovery and chemical biology. Its straightforward incorporation into molecules via its terminal alkyne functionality, particularly through the robust and efficient CuAAC reaction, allows for the facile construction of complex molecular architectures and the bioconjugation of various molecules of interest. This guide provides a foundational resource for the procurement, synthesis, and application of this versatile compound. Researchers are encouraged to consult the specific product information from their chosen supplier for detailed handling and safety information.
References
"physical properties like melting point of n-(prop-2-yn-1-yl)acetamide"
For: Researchers, Scientists, and Drug Development Professionals
Introduction
N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates both an amide functionality and a terminal alkyne (propargyl group), making it a versatile building block for the synthesis of more complex molecules through reactions such as "click chemistry," Sonogashira coupling, and Mannich reactions. This guide provides a summary of its physical properties, a general experimental protocol for its synthesis, and a visualization of the synthetic workflow.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | PubChem |
| Molecular Weight | 97.11 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | N-propargylacetamide | - |
| CAS Number | 1445-56-3 | PubChem |
| Physical State | Solid (predicted) | - |
| Melting Point | Data not available | - |
Experimental Protocols: Synthesis of this compound
A specific, peer-reviewed experimental protocol for the synthesis of this compound with reported yield and characterization is not detailed in the available search results. However, a general and widely applicable method for the N-acylation of a primary amine can be adapted for its synthesis. The following protocol is a representative procedure based on standard organic chemistry transformations.
Reaction: Acetylation of Propargylamine
Materials:
-
Propargylamine (1.0 equivalent)
-
Acetic anhydride (1.1 equivalents) or Acetyl chloride (1.1 equivalents)
-
A suitable base (e.g., triethylamine, pyridine, or sodium carbonate; 1.2 equivalents if using acetyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve propargylamine (1.0 eq.) in the chosen anhydrous solvent. If using acetyl chloride, add the base (1.2 eq.) to the solution.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material (propargylamine) is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid or acylating agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to product in the synthesis.
The Expanding Therapeutic Landscape of Acetamide Derivatives: A Technical Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The acetamide functional group, a seemingly simple chemical moiety, serves as a versatile and powerful scaffold in modern medicinal chemistry. Its unique electronic and structural properties allow it to form key interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives built upon this core structure have demonstrated significant potential as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents, making them a focal point of intensive research and development.[1][2][3]
This technical guide provides an in-depth exploration of the principal biological activities of acetamide derivatives, presenting key quantitative data, detailed experimental methodologies, and elucidating the underlying mechanisms of action through signaling pathway diagrams.
Anticancer Activity
Acetamide derivatives have emerged as a promising class of anticancer agents, primarily exerting their effects through the induction of programmed cell death, or apoptosis.[4][5]
Mechanism of Action: Apoptosis Induction
A significant mechanism by which acetamide derivatives exhibit anticancer effects is the induction of the intrinsic apoptosis pathway. Studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown they effectively trigger this cascade in cancer cells.[4] The process is initiated by cellular stress, leading to the activation of initiator caspases, such as Caspase-9. Activated Caspase-9 then cleaves and activates executioner caspases, most notably Caspase-3.[4][6] Caspase-3 is a critical enzyme that carries out the systematic dismantling of the cell by cleaving numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis and, ultimately, cell death.[6][7] Phenylacetamide derivatives have been shown to upregulate pro-apoptotic proteins like Bax and FasL while increasing the activity of both Caspase-3 and Caspase-9.[1][6]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of acetamide derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, determined through assays like the MTT assay.[8][9] Lower IC50 values indicate greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [6] |
| Phenylacetamide Derivative (3d) | PC-12 (Neuroblastoma) | 0.6 ± 0.08 | [6] |
| Phenylacetamide Derivative (3c) | MCF-7 (Breast) | 0.7 ± 0.08 | [6] |
| Pyrimidine Acetamide (14a) | CNS Cell Line | 0.36 | [10] |
| Pyrimidine Acetamide (14a) | HT-21 (Colon) | 1.6 | [10] |
| 2-imino-4-arylthiazole Acetamide | NCI 60 Cell Panel | Active at 10⁻⁵ M | [11] |
Anti-inflammatory Activity
Many acetamide derivatives function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][12] This selectivity is advantageous as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, whereas COX-2 is primarily induced during inflammation.[13]
Mechanism of Action: COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid. The COX enzyme is the rate-limiting step in this conversion.[12] Acetamide-based inhibitors bind to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted into the prostaglandin precursor, Prostaglandin H2 (PGH2). This blockade leads to a downstream reduction in the production of various pro-inflammatory prostaglandins (PGE2, PGD2, etc.), thereby alleviating inflammation, pain, and fever.[3]
Quantitative Data: In Vitro COX-2 Inhibition
The potency of anti-inflammatory acetamide derivatives is assessed by their IC50 values against COX-1 and COX-2 enzymes. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.
| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index | Reference |
| Thiophene-carboxamide (VIIa) | 0.29 | 19.5 | 67.24 | [14] |
| Phenol Acetamide Analog 1 | 0.768 (mol/L) | - | - | [3][12] |
| Phenol Acetamide Analog 2 | 0.616 (mol/L) | - | - | [3][12] |
| Celecoxib (Reference) | 0.42 | 14.2 | 33.8 | [14] |
| Celecoxib (Reference) | 0.041 (mol/L) | - | - | [3][12] |
Anticonvulsant Activity
Certain acetamide derivatives, particularly N-phenylacetamides, have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential for treating epilepsy.[15] The primary screening model for this activity is the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.[16][17]
Mechanism of Action: Ion Channel Modulation
While the exact mechanisms can vary, a key mode of action for many anticonvulsant acetamides is the modulation of voltage-gated ion channels, particularly sodium channels. By binding to these channels, the compounds can stabilize the inactive state of the channel, thereby reducing the repetitive firing of neurons that underlies seizure activity. This action prevents the spread of seizures when neuronal circuits are maximally activated.
Quantitative Data: In Vivo Anticonvulsant Efficacy
Efficacy in the MES test is reported as the median effective dose (ED50), the dose required to protect 50% of animals from seizures. Neurotoxicity is assessed via tests like the rotarod test (TD50). The Protective Index (PI = TD50/ED50) is a measure of the drug's safety margin.[18]
| Compound Class | Administration | MES ED50 (mg/kg) | PI (TD50/ED50) | Reference |
| N-3-arylamide spirohydantoin (5j) | i.p. (mice) | 9.2 | 45.8 | [18] |
| N-(2-hydroxyethyl)stearamide (3) | - | 20.5 | >48.8 | [19] |
| Aminoacetamide (15) | - | 21 | - | [19] |
| N-benzyl 3-methoxypropionamide | i.p. (mice) | 79 | - | [20] |
| Phenytoin (Reference) | p.o. (rats) | 28.1 | >3.6 | [15] |
Antimicrobial Activity
Derivatives incorporating acetamide with various heterocyclic systems, such as benzothiazole and benzimidazole, have shown potent activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[15][21][22]
Mechanism of Action
The mechanisms of antimicrobial action are diverse and depend on the specific derivative. However, many are thought to interfere with essential bacterial processes. For instance, molecular docking studies of 2-mercaptobenzothiazole acetamides suggest they may inhibit bacterial kinases and DNA gyrases, enzymes crucial for bacterial DNA replication and repair.[15] Inhibition of these targets leads to a cessation of growth and eventual cell death.
Quantitative Data: In Vitro Antimicrobial Potency
Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[21][23]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-acetamide (2b-2g) | Pseudomonas aeruginosa | 125 | [22] |
| Benzimidazole-acetamide (2p, 2s, 2t, 2u) | Candida krusei | 125 | [22] |
| 2-Mercaptobenzothiazole Acetamide (2b) | Bacillus subtilis | <25 | [21] |
| 2-Mercaptobenzothiazole Acetamide (2i) | Staphylococcus aureus | 25 | [21] |
| Streptomycin (Reference) | Pseudomonas aeruginosa | 125 | [22] |
| Ketoconazole (Reference) | Candida krusei | 62.5 | [22] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are outlines of standard protocols used to evaluate the biological activities of acetamide derivatives.
General Workflow for Drug Discovery & Evaluation
Protocol 1: In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the acetamide derivatives (typically in a range from 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Control wells receive solvent only.
-
Incubation: The plates are incubated for a specified period, typically 24-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a plate reader, typically at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined using non-linear regression analysis.
Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[13]
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and solutions of purified human recombinant COX-1 and COX-2 enzymes.[13]
-
Inhibitor Preparation: Dissolve test compounds in DMSO and prepare serial dilutions to achieve a range of final assay concentrations.[13]
-
Reaction Setup: In a 96-well plate, add assay buffer, cofactor, COX enzyme (either COX-1 or COX-2), and the test inhibitor. Include wells for enzyme control (no inhibitor) and inhibitor control (e.g., Celecoxib).[13]
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells simultaneously.[13][24]
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine IC50 values by plotting percent inhibition against the logarithm of inhibitor concentration.
Protocol 3: Maximal Electroshock (MES) Seizure Test (Mice)
This in vivo model assesses the ability of a compound to prevent the spread of generalized seizures.[17]
-
Animal Preparation: Use male mice (e.g., CF-1 strain, 25-30 g). Acclimatize animals for at least 3-4 days before testing.[25]
-
Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.
-
Time to Peak Effect: Conduct the test at a predetermined time after administration, corresponding to the compound's peak effect.
-
Seizure Induction: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the mouse's corneas. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes using a specialized electroconvulsive shock generator.[17][26]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.[17]
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 value using probit analysis.[26]
Protocol 4: Agar Well Diffusion Assay for Antimicrobial Screening
This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[27][28]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension). Uniformly spread the microbial suspension across the entire surface of the MHA plate to create a lawn.[27]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[29]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a solvent like DMSO) into each well. Also include a positive control (standard antibiotic) and a negative control (solvent only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Conclusion
The acetamide scaffold is a cornerstone of modern drug discovery, yielding derivatives with potent and diverse biological activities. The evidence strongly supports their continued investigation as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents. The ability to induce apoptosis in cancer cells, selectively inhibit the COX-2 enzyme, modulate neuronal ion channels, and disrupt essential microbial pathways highlights the therapeutic versatility of this chemical class. Future research focusing on structure-activity relationship studies and optimization of pharmacokinetic properties will be critical in translating these promising compounds into clinically effective therapeutics.
References
- 1. An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. galaxypub.co [galaxypub.co]
- 4. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. africaresearchconnects.com [africaresearchconnects.com]
- 11. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation [pubmed.ncbi.nlm.nih.gov]
- 12. archivepp.com [archivepp.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for N-(prop-2-yn-1-yl)acetamide in Copper-Catalyzed Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(prop-2-yn-1-yl)acetamide is a versatile terminal alkyne building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of a stable 1,2,3-triazole linkage between the alkyne (this compound) and an azide-functionalized molecule.[1][2] The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and metabolically stable moiety that can participate in hydrogen bonding and dipole interactions, making it a valuable component in the design of bioactive molecules and functional bioconjugates.[1][2]
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for applications in drug discovery, bioconjugation, materials science, and polymer chemistry.[1][3][4] These application notes provide detailed protocols for the use of this compound in CuAAC reactions, along with expected outcomes based on published data for similar propargyl derivatives.
Key Applications
-
Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules for imaging, purification, and diagnostic applications.[5][6][7]
-
Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening and lead optimization. The triazole core can serve as a pharmacophore or a stable linker between different molecular fragments.[1]
-
Polymer and Materials Science: Synthesis of functionalized polymers and materials with tailored properties.[8]
Reaction Mechanism and Workflow
The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a well-established mechanism. The workflow for a typical reaction is straightforward and can be adapted for various scales and applications.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Presentation
While specific yield data for this compound is not extensively reported in comparative studies, the following tables summarize typical reaction conditions and expected outcomes based on closely related propargyl compounds.
Table 1: General Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Solvent | Aqueous buffers (PBS, Tris), t-BuOH/H₂O, DMSO | Co-solvents may be necessary for hydrophobic reactants. |
| Copper Source | CuSO₄ (in situ reduction) or Cu(I) salts (e.g., CuI, CuBr) | In situ generation from CuSO₄ with sodium ascorbate is most common for bioconjugation.[5] |
| Copper Concentration | 50 µM - 1 mM | Lower concentrations are preferred for live-cell labeling to minimize toxicity.[9] |
| Reducing Agent | Sodium Ascorbate | Typically used in excess (5-10 equivalents) to maintain the Cu(I) state.[5] |
| Ligand | THPTA, TBTA, BTTAA | Ligands stabilize the Cu(I) catalyst, accelerate the reaction, and reduce cytotoxicity.[5][9] A 5:1 ligand to copper ratio is often recommended.[5] |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application. Higher concentrations generally lead to faster reactions.[10] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 15 minutes - 24 hours | Dependent on reactant concentrations and catalyst system. |
Table 2: Comparative Reactivity and Typical Yields of Propargyl Compounds in CuAAC
| Alkyne Reactant | Relative Reactivity | Typical Yields | Reference |
| N-propargylamide | Reacts "reasonably well" | Not explicitly stated, but full conversion is achieved. | [11] |
| Propargyl ethers | Fast | >90% | [11] |
| Propargyl alcohol | Moderate | Not explicitly stated, used as a model alkyne. | [5] |
| General Propargyl Building Blocks | - | ~80% for mono-adducts | [12] |
| Propargyl-functionalized Acetaminophen | - | 53-93% | [13] |
Experimental Protocols
The following are general protocols that can be adapted for specific applications using this compound. Optimization may be required for novel systems.
Protocol 1: General Procedure for Synthesis of a 1,2,3-Triazole
This protocol is suitable for small molecule synthesis in organic solvents.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Appropriate workup and purification solvents (e.g., ethyl acetate, brine)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the azide-containing compound (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole.
Protocol 2: Bioconjugation to a Protein in Aqueous Buffer
This protocol is designed for the labeling of a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMSO (for dissolving this compound if needed)
Stock Solutions:
-
Protein Solution: 1-10 mg/mL of azide-modified protein.
-
Alkyne Solution: 10-100 mM this compound in water or DMSO.
-
Copper/Ligand Solution: Premix CuSO₄ and THPTA in a 1:5 molar ratio in water (e.g., 10 mM CuSO₄, 50 mM THPTA).
-
Reducing Agent Solution: Freshly prepared 100 mM sodium ascorbate in water.
Procedure:
-
To the azide-modified protein solution, add the this compound stock solution to a final concentration of 1-10 equivalents relative to the protein.
-
Add the premixed Copper/THPTA solution to a final copper concentration of 50-200 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescently tagged molecules.
-
The labeled protein can be purified from excess reagents by spin filtration, dialysis, or size-exclusion chromatography.
Caption: Experimental workflow for protein bioconjugation using CuAAC.
Factors Influencing Reaction Efficiency
Several factors can influence the rate and yield of the CuAAC reaction. Understanding these can aid in troubleshooting and optimization.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Sonogashira Coupling with n-(prop-2-yn-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[4] The resulting internal alkynes are valuable intermediates that can be further functionalized. This document provides detailed protocols for the Sonogashira coupling of n-(prop-2-yn-1-yl)acetamide with various aryl halides, covering both traditional copper-catalyzed and modern copper-free methodologies.
Data Presentation
The following tables summarize the reaction conditions and yields for the Sonogashira coupling of propargylamides with a variety of aryl halides. These tables provide a comparative overview of the efficiency of both copper-catalyzed and copper-free systems.
Table 1: Copper-Free Sonogashira Coupling of N,N-Disubstituted Propargylamine with Aryl Bromides [1]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 86 | |
| 2 | 3-Bromoanisole | 90 | |
| 3 | Bromobenzene | 88 | |
| 4 | 1-Bromonaphthalene | 78 | |
| 5 | 4-Bromotoluene | 76 | |
| 6 | 4-Bromobenzaldehyde | 89 | |
| 7 | 4-Bromobenzonitrile | 86 | |
| 8 | 2-Bromo-m-xylene | 81 |
Reaction Conditions: N,N-diethylpropargylamine, aryl bromide, aminophosphine ligand, solvent, under nitrogen atmosphere.[1]
Table 2: General Conditions for Copper-Catalyzed Sonogashira Coupling
| Parameter | Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base | Amine (e.g., NEt₃, i-Pr₂NH, piperidine) |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from a general procedure and is suitable for the reaction of this compound with various aryl halides.[2]
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.01 - 0.05 eq)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine) (2.0 - 7.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).
-
Add the anhydrous solvent (e.g., THF, 5 mL per 0.81 mmol of aryl halide) via syringe.
-
Stir the mixture at room temperature until the solids have dissolved.
-
Add the amine base (e.g., diisopropylamine, 7.0 eq) followed by the dropwise addition of this compound (1.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. For less reactive aryl halides (e.g., bromides or chlorides), heating may be required.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).
-
Filter the mixture through a pad of Celite®, washing the pad with the same organic solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[2]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is based on a procedure developed for N,N-disubstituted propargylamines and can be adapted for this compound.[1]
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %)[5]
-
Sterically hindered amine base (e.g., 2,2,6,6-tetramethylpiperidine (TMP)) (2.0 eq)[5]
-
Anhydrous solvent (e.g., DMSO or THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 eq), palladium precatalyst (2.5 mol %), and a magnetic stir bar to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., DMSO, 2.5 mL per 0.5 mmol of aryl bromide).
-
Add the amine base (e.g., TMP, 2.0 eq) followed by the this compound (1.5 eq).
-
Seal the tube and stir the reaction mixture at room temperature. For some substrates, gentle heating (e.g., 60 °C) may be necessary to drive the reaction to completion.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle (Copper-Catalyzed)
Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
Sonogashira Coupling Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Copper-Free Sonogashira Catalytic Cycle
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-propargylacetamide as a Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-propargylacetamide and its parent compound, propargylamine, are versatile and powerful building blocks in the synthesis of a wide array of heterocyclic compounds. The presence of a reactive terminal alkyne and a nucleophilic nitrogen atom within the same molecule allows for a variety of cyclization, cycloaddition, and multicomponent reactions. These application notes provide detailed protocols and quantitative data for the synthesis of key heterocyclic scaffolds, including oxazoles, pyrazines, and the synthesis of the essential propargylamine precursors via the A3 coupling reaction.
Application Note 1: Synthesis of Propargylamine Precursors via A3 Coupling
The three-component coupling of an aldehyde, an alkyne, and an amine, known as the A3 coupling reaction, is a highly efficient and atom-economical method for the synthesis of propargylamines. These compounds are the direct precursors to N-propargylacetamide. The reaction is typically catalyzed by a metal salt, with copper and gold complexes being common choices.
Reaction Workflow: A3 Coupling
Application of N-(prop-2-yn-1-yl)acetamide in Medicinal Chemistry: A Versatile Building Block for Bioactive Compounds
N-(prop-2-yn-1-yl)acetamide, a molecule featuring both an acetamide group and a terminal alkyne, serves as a crucial building block in medicinal chemistry. Its primary utility lies in its capacity to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific synthesis of 1,4-disubstituted 1,2,3-triazole derivatives, a class of compounds with a broad spectrum of biological activities. The triazole ring, formed through this process, is a bioisostere for the amide bond, offering improved metabolic stability and the ability to engage in various biological interactions.[1][2][3]
This application note will detail the use of this compound in the synthesis of potential therapeutic agents, provide exemplary experimental protocols, and present quantitative data on the biological activities of the resulting compounds.
Key Applications in Drug Discovery
The propargyl group of this compound is the key to its versatility, enabling the covalent linking of the acetamide scaffold to a wide array of molecules, including those with known pharmacophoric properties. This modular approach is highly valuable in the generation of compound libraries for high-throughput screening. The resulting triazole-containing molecules have been investigated for a range of therapeutic applications:
-
Anticancer Agents: The 1,2,3-triazole moiety is a common feature in compounds designed to inhibit cancer cell proliferation. By linking this compound to various azide-containing fragments, researchers can explore structure-activity relationships (SAR) to optimize cytotoxic effects against different cancer cell lines.[4][5]
-
Antimicrobial Agents: The triazole ring is a well-established pharmacophore in antifungal and antibacterial agents. The synthesis of novel triazole derivatives from this compound allows for the development of new compounds to combat drug-resistant pathogens.
-
Enzyme Inhibitors: The rigid, planar structure of the triazole ring can effectively position substituents to interact with the active sites of enzymes. This has led to the development of triazole-containing inhibitors for various enzymes implicated in disease.
Data Presentation: Biological Activity of Triazole Derivatives
The following table summarizes the in vitro biological activity of exemplary 1,2,3-triazole derivatives synthesized using this compound or its close analogs. This data highlights the potential of this building block in generating compounds with significant biological effects.
| Compound ID | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| Triazole-Coumarin Hybrid | Antibacterial | Enterococcus faecalis | 12.5–50 µg/mL | [2] |
| Flavonoid Acetamide Derivative | Antioxidant (DPPH assay) | - | 33.83–67.10 μM | [6] |
| Uridine-Triazole Hybrid | Anticancer | MCF-7 (Breast Cancer) | 11.77 ± 1.27 µM | [3] |
| Uridine-Triazole Hybrid | Anticancer | HeLa (Cervical Cancer) | 9.92 ± 1.75 µM | [3] |
| Tetrahydrocurcumin-Triazole | Anticancer | HCT-116 (Colon Cancer) | 62.63 ± 3.06 µM | [2] |
| Substituted Acetamide | Butyrylcholinesterase Inhibition | - | 3.94 ± 0.16 μM | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the application of this compound in medicinal chemistry.
Protocol 1: General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC Reaction
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O, 1:1 v/v).
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Synthesized triazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized triazole compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, biological and computational studies of flavonoid acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving N-(prop-2-yn-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(prop-2-yn-1-yl)acetamide is a versatile bifunctional molecule incorporating a terminal alkyne and an acetamide group. This structure makes it a valuable building block in various chemical transformations, particularly in bioconjugation, medicinal chemistry, and materials science. The terminal alkyne allows for participation in highly efficient and specific reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The acetamide moiety provides a handle for modifying biological activity and physicochemical properties. These application notes provide detailed experimental protocols for the synthesis of this compound and its application in key chemical reactions, including quantitative data and visualizations to guide researchers in its effective utilization.
Synthesis of this compound
This protocol describes a straightforward and efficient method for the synthesis of this compound from propargylamine and acetic anhydride.
Experimental Protocol
Materials:
-
Propargylamine
-
Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve propargylamine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of propargylamine).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure this compound.
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Propargylamine | Acetic Anhydride | DCM | 3 | 0 to RT | 85-95 | Adapted from general acylation procedures |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound readily participates in CuAAC reactions with organic azides to form stable 1,2,3-triazole linkages. This bioorthogonal reaction is widely used for labeling and conjugating biomolecules.
Experimental Protocol
Materials:
-
This compound
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1 v/v) solvent mixture
-
Micro-reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a micro-reaction vial, dissolve this compound (1.0 eq) and the organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography.
Data Presentation
| Alkyne | Azide | Catalyst System | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 12 | RT | >95 | [1][2] |
| This compound | Azido-functionalized biomolecule | CuSO₄·5H₂O / THPTA / Sodium Ascorbate | Aqueous Buffer | 1-4 | RT | Variable | [1][2] |
Diels-Alder [4+2] Cycloaddition
The alkyne moiety of this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, to form cyclic adducts.
Experimental Protocol
Materials:
-
This compound
-
Furan (or other suitable diene)
-
Toluene, anhydrous
-
High-pressure reaction vessel or sealed tube
-
Heating mantle or oil bath
Procedure:
-
In a high-pressure reaction vessel, combine this compound (1.0 eq) and a suitable diene (e.g., furan, 5.0 eq, used in excess as it is also the solvent).
-
If necessary, add a Lewis acid catalyst (e.g., ZnCl₂) to promote the reaction.
-
Seal the vessel and heat the mixture to 80-120 °C for 24-48 hours.
-
Monitor the formation of the cycloadduct by GC-MS or NMR spectroscopy.
-
After cooling to room temperature, carefully open the vessel.
-
Remove the excess diene and solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation
| Dienophile | Diene | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Furan | Furan | None | 100 | 48 | Moderate | General Diels-Alder conditions |
| This compound | Cyclopentadiene | Toluene | Lewis Acid | 80 | 24 | Good to Excellent | General Diels-Alder conditions |
Visualizations
Experimental Workflow for Chemical Probe Synthesis and Application
References
Application Notes and Protocols for N-propargylacetamide as a Chemical Probe for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargylacetamide is a small, versatile chemical probe with potential applications in bioorthogonal labeling, particularly within the realm of activity-based protein profiling (ABPP). Its structure incorporates a reactive propargyl group, which contains a terminal alkyne. This functional group can serve as a "warhead" to form a covalent bond with nucleophilic residues in the active sites of specific enzymes. The presence of the alkyne also provides a bioorthogonal handle for subsequent "click" chemistry reactions, allowing for the attachment of reporter tags such as fluorophores or biotin for visualization and enrichment of target proteins.
These application notes provide a hypothesized framework for the use of N-propargylacetamide as a covalent inhibitor and an activity-based probe. The protocols and data presented are representative examples based on established ABPP methodologies.
Principle of Action
N-propargylacetamide is proposed to function as an activity-based probe that covalently modifies the active site of target enzymes. The acetamide group may provide a recognition element for certain enzyme classes, while the terminal alkyne acts as an electrophile that can react with nucleophilic amino acid residues, such as cysteine or serine, within the enzyme's active site. This covalent modification leads to the irreversible inhibition of the enzyme. The incorporated alkyne handle then allows for the selective tagging of the modified protein using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-functionalized reporter molecule.
Applications
-
Target Identification and Validation: Identify novel enzyme targets of N-propargylacetamide in complex biological systems.
-
Enzyme Activity Profiling: Profile the activity of specific enzyme families in response to various stimuli or in different disease states.
-
Drug Discovery: Serve as a starting point for the development of more potent and selective covalent inhibitors.
-
Visualization of Active Enzymes: Allow for the imaging and localization of active enzyme populations within cells and tissues.
Data Presentation
Table 1: Hypothetical Inhibition of Target Enzyme by N-propargylacetamide
| Enzyme Target | N-propargylacetamide IC₅₀ (µM) | Control Compound IC₅₀ (µM) |
| Cysteine Protease X | 5.2 | > 100 |
| Serine Hydrolase Y | 25.8 | > 100 |
| Kinase Z | > 100 | > 100 |
Table 2: Quantitative Proteomic Analysis of N-propargylacetamide Labeled Proteins
| Protein ID | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| P12345 | CVAGLSPQGK | 15.3 | < 0.001 |
| Q67890 | GYSIWNVLEK | 8.7 | < 0.005 |
| R54321 | A*FPVLMQTCER | 1.2 | 0.85 |
* Indicates the site of modification by N-propargylacetamide.
Mandatory Visualizations
Caption: Workflow for Activity-Based Protein Profiling with N-propargylacetamide.
Caption: Proposed Mechanism of Covalent Enzyme Inhibition by N-propargylacetamide.
Experimental Protocols
Protocol 1: In Situ Labeling of Cellular Proteins with N-propargylacetamide
Objective: To label potential protein targets of N-propargylacetamide in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
N-propargylacetamide (stock solution in DMSO)
-
Control compound (e.g., a structurally similar but non-reactive analog)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Azide-functionalized reporter (e.g., Azide-Biotin or Azide-Fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Probe Treatment: Treat cells with varying concentrations of N-propargylacetamide (e.g., 1, 10, 50 µM) or the control compound for a specified time (e.g., 1-4 hours) in serum-free medium.
-
Cell Harvest: Wash the cells twice with cold PBS and harvest them by scraping.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction: a. To 50 µg of protein lysate, add the click chemistry reaction mixture. The final concentrations should be approximately: 100 µM azide-reporter, 1 mM CuSO₄, 500 µM THPTA, and 5 mM sodium ascorbate. b. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for Analysis:
-
For Gel-Based Analysis: Add 4x SDS-PAGE loading buffer, boil for 5 minutes, and analyze by SDS-PAGE and in-gel fluorescence scanning (if using a fluorescent azide). For biotinylated proteins, proceed with Western blotting and detection with streptavidin-HRP.
-
For Proteomic Analysis: Proceed with protein precipitation (e.g., with acetone or methanol/chloroform) to remove excess reagents.
-
Protocol 2: Enrichment and Identification of N-propargylacetamide-Labeled Proteins
Objective: To enrich and identify the protein targets of N-propargylacetamide using mass spectrometry.
Materials:
-
Biotin-labeled proteome from Protocol 1
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Ammonium bicarbonate solution (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
Enrichment: a. Incubate the biotin-labeled proteome with pre-washed streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation. b. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be: 1% SDS in PBS, 0.5% SDS in PBS, 0.1% SDS in PBS, and finally several washes with PBS.
-
On-Bead Digestion: a. Resuspend the beads in 50 mM ammonium bicarbonate. b. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Peptide Elution and Desalting: a. Centrifuge the beads and collect the supernatant containing the tryptic peptides. b. Acidify the peptides with formic acid. c. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: a. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Search the resulting MS/MS spectra against a protein database to identify the enriched proteins. b. Use quantitative proteomics software to compare the abundance of identified proteins between the N-propargylacetamide-treated and control samples to determine specific targets.
Disclaimer: The application of N-propargylacetamide as a bioorthogonal probe described herein is based on its chemical structure and analogy to other known activity-based probes. The provided protocols are general guidelines and may require optimization for specific experimental systems. Researchers should perform appropriate validation experiments to confirm the utility and specificity of N-propargylacetamide for their intended application.
Application Notes and Protocols: Surface Modification using N-(prop-2-yn-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of various substrates using N-(prop-2-yn-1-yl)acetamide. This versatile reagent, featuring a terminal alkyne group, is ideal for covalent immobilization onto azide-functionalized surfaces via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." The resulting modified surfaces have broad applications in drug delivery, biomaterial engineering, and diagnostics.
Introduction to this compound in Surface Chemistry
This compound is a valuable building block for surface functionalization due to its terminal alkyne group. This functional group allows for highly efficient and specific covalent attachment to surfaces that have been pre-functionalized with azide moieties. The CuAAC reaction is renowned for its high yield, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions, making it an ideal choice for modifying sensitive biological substrates and for the construction of complex surface architectures.[1][2][3]
Key Applications:
-
Bioconjugation: Immobilization of biomolecules such as peptides, proteins, and nucleic acids.
-
Drug Delivery: Functionalization of nanoparticles and other drug carriers for targeted delivery.[4][5][6]
-
Biomaterial Engineering: Modification of implant surfaces to enhance biocompatibility and control cellular interactions.[7][8][9]
-
Biosensors: Creation of well-defined surfaces for the specific capture of analytes.
Experimental Protocols
This section details the protocols for preparing azide-functionalized surfaces and the subsequent click reaction with this compound.
Preparation of Azide-Functionalized Surfaces
The first step is to introduce azide groups onto the substrate of interest. Below are protocols for gold and silica surfaces.
2.1.1. Protocol for Azide-Functionalized Self-Assembled Monolayer (SAM) on Gold
This protocol describes the formation of a mixed self-assembled monolayer (SAM) of an azide-terminated thiol and a diluent thiol on a gold surface.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
11-Azido-1-undecanethiol
-
1-Octanethiol (diluent thiol)
-
Absolute Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10 minutes.
-
Rinse thoroughly with DI water and then with absolute ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired thiol mixture in absolute ethanol. A 1:10 molar ratio of 11-azido-1-undecanethiol to 1-octanethiol is a good starting point.
-
Immerse the clean, dry gold substrate in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Remove the substrate from the solution and rinse thoroughly with absolute ethanol.
-
Dry under a stream of nitrogen gas. The azide-functionalized surface is now ready for the click reaction.
-
2.1.2. Protocol for Azide-Functionalization of Silica Nanoparticles
This protocol details the functionalization of silica nanoparticles with azide groups.
Materials:
-
Silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
2-Azidoacetic acid N-hydroxysuccinimide ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Amine Functionalization:
-
Disperse silica nanoparticles in anhydrous toluene (10 mg/mL).
-
Add APTES (2% v/v) and reflux the mixture for 4 hours under a nitrogen atmosphere.
-
Collect the nanoparticles by centrifugation, wash three times with toluene, and dry under vacuum.
-
-
Azide Modification:
-
Disperse the amine-functionalized silica nanoparticles in anhydrous DMF (10 mg/mL).
-
Add 2-azidoacetic acid N-hydroxysuccinimide ester (1.5 equivalents relative to estimated surface amine groups) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the nanoparticles by centrifugation, wash three times with DMF, then three times with ethanol, and dry under vacuum.
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound
This protocol describes the "click" reaction to attach this compound to the prepared azide-functionalized surfaces.
Materials:
-
Azide-functionalized substrate (from section 2.1)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare Click Reaction Solution:
-
Prepare stock solutions:
-
100 mM this compound in DI water.
-
100 mM CuSO₄·5H₂O in DI water.
-
500 mM Sodium ascorbate in DI water (prepare fresh).
-
100 mM THPTA in DI water.
-
-
In a reaction vessel, combine the following in order under ambient conditions:
-
PBS buffer
-
This compound stock solution (to a final concentration of 10 mM).
-
THPTA stock solution (to a final concentration of 5 mM).
-
CuSO₄ stock solution (to a final concentration of 1 mM).
-
-
Vortex the solution briefly.
-
-
Initiate the Reaction:
-
Add the sodium ascorbate stock solution to the reaction mixture (to a final concentration of 10 mM) to initiate the reaction. The solution may turn a faint yellow/orange color.
-
-
Surface Modification:
-
For flat substrates (e.g., gold slides), immerse the azide-functionalized surface in the click reaction solution.
-
For nanoparticles, add the click reaction solution to the azide-functionalized nanoparticles and ensure they are well-dispersed.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
After the reaction, remove the substrate or nanoparticles from the reaction solution.
-
Wash thoroughly three times with DI water and then three times with ethanol to remove any unreacted reagents and copper catalyst.
-
Dry the modified surface under a stream of nitrogen gas.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of surfaces modified using the protocols described above.
Table 1: Surface Characterization of Modified Gold Substrates
| Surface Modification Step | Water Contact Angle (°) | N 1s Peak (XPS) | C 1s Peak (XPS) | Au 4f Peak (XPS) |
| Bare Gold (Cleaned) | 85 ± 5 | Not Detected | Adventitious Carbon | 84.0 eV |
| Azide-Functionalized SAM | 75 ± 4 | 400.5 eV, 404.5 eV | Increased intensity | Attenuated |
| After Click Reaction | 65 ± 5 | 400.2 eV (Triazole) | Further Increased intensity | Further Attenuated |
Note: XPS data is presented as binding energy (eV) for the primary peaks. The presence of two N 1s peaks for the azide group is characteristic, which are replaced by a single triazole nitrogen peak after the click reaction.[9][10]
Table 2: Characterization of Modified Silica Nanoparticles
| Modification Step | Zeta Potential (mV) at pH 7.4 | Hydrodynamic Diameter (nm) | TGA Weight Loss (%) |
| Bare Silica NPs | -35 ± 3 | 105 ± 8 | < 2% |
| Amine-Functionalized NPs | +25 ± 4 | 110 ± 7 | ~5% |
| Azide-Functionalized NPs | +22 ± 3 | 112 ± 9 | ~7% |
| After Click Reaction | +15 ± 4 | 118 ± 10 | ~10% |
Note: Thermogravimetric analysis (TGA) weight loss is measured up to 600 °C and indicates the amount of organic material grafted onto the nanoparticle surface.[11]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the surface modification process.
Hypothetical Signaling Pathway for Targeted Drug Delivery
Surfaces functionalized with this compound can be further modified with targeting ligands (e.g., peptides, antibodies) to interact with specific cell surface receptors, leading to receptor-mediated endocytosis and targeted drug delivery. The diagram below illustrates a hypothetical pathway.
Logical Relationship of Surface Properties
The modification of a surface with this compound and subsequent biomolecules alters its physicochemical properties, which in turn dictates its biological interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. irjweb.com [irjweb.com]
- 4. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 5. Cellular uptake of nanoparticles: journey inside the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biocompatible and bioactive surface modifications for prolonged in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cup.edu.cn [cup.edu.cn]
Application Notes and Protocols: N-(prop-2-yn-1-yl)acetamide as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of n-(prop-2-yn-1-yl)acetamide as a versatile linker in bioconjugation. This linker features a terminal alkyne group, making it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its straightforward integration into biomolecules and the stability of the resulting triazole linkage make it a valuable tool in drug development, diagnostics, and various research applications.
Introduction
This compound is a chemical compound that serves as a bifunctional linker. One end contains a terminal alkyne (the propargyl group) that can readily participate in click chemistry reactions. The other end, an acetamide group, can be further functionalized or is part of a larger molecular scaffold. The acetamide functionality can contribute to the overall stability and pharmacokinetic properties of the resulting bioconjugate.[1] The primary application of this linker is in the covalent attachment of a payload molecule (e.g., a drug, a fluorescent dye, or a radioisotope) to a biomolecule (e.g., an antibody, peptide, or nucleic acid).
The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild, often aqueous, conditions.[2][3][4] This makes this compound an excellent choice for conjugating sensitive biomolecules without compromising their structure or function.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be incorporated into ADC design to link a potent cytotoxic drug to a monoclonal antibody. The stability of the resulting triazole linker ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity.[1][5]
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, this linker can be used to create PDCs for targeted drug delivery with improved efficacy and reduced side effects.[6]
-
Fluorescent Labeling: The alkyne group provides a handle for attaching fluorescent dyes to proteins, peptides, or nucleic acids for use in cellular imaging and diagnostic assays.
-
Drug Delivery Systems: Incorporation of this linker into nanoparticles or other drug delivery systems can facilitate the attachment of targeting ligands or therapeutic agents.[7]
Data Presentation
The following tables summarize key quantitative data related to the use of propargyl-containing linkers in CuAAC reactions. While specific data for this compound is not extensively available, the data for similar propargyl groups provide a strong indication of its performance.
Table 1: Quantitative Comparison of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reactant | Terminal Alkyne (e.g., from this compound) | Strained Cyclooctyne (e.g., DBCO, BCN)[3] |
| Catalyst | Copper(I) required (e.g., from CuSO₄ + Sodium Ascorbate)[3] | None required; driven by ring strain[3] |
| Reaction Rate | Very Fast (Second-order rate constants ~10⁴ to 10⁵ M⁻¹s⁻¹)[3] | Slower than CuAAC (Second-order rate constants ~10⁻³ to 1 M⁻¹s⁻¹)[3] |
| Typical Reaction Time | Minutes to a few hours | Several hours to days |
| Biocompatibility | Potential for copper cytotoxicity (can be mitigated with ligands) | Generally considered more biocompatible for in vivo applications |
| Purification | Requires removal of copper catalyst and ligands | Simpler purification, focused on removing excess reagents[4] |
Table 2: Stability of Linkage
| Linker Type | Formed Linkage | Stability under Physiological Conditions (pH 7.4, 37°C) | Notes |
| This compound | 1,4-disubstituted 1,2,3-triazole | Highly Stable | The triazole ring is generally inert to severe hydrolytic, oxidizing, and reducing conditions.[1] |
| Maleimide | Thioether | Can undergo retro-Michael reaction, leading to drug release | The acetamido group in linkers can offer improved in vivo stability compared to maleimide-based linkers.[1] |
| Hydrazone | Hydrazone | pH-sensitive; cleavable in acidic environments (e.g., endosomes) | Useful for controlled drug release in specific cellular compartments.[6] |
| Disulfide | Disulfide | Reductively cleavable in the intracellular environment | Exploits the higher glutathione concentration inside cells for drug release. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound as a linker. These are general guidelines and may require optimization for specific applications.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a biomolecule functionalized with this compound to an azide-containing payload.
Materials:
-
Alkyne-modified biomolecule (containing this compound linker)
-
Azide-containing payload (e.g., drug, dye)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 1 M in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., 50 mM in water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the azide-containing payload in a compatible solvent (e.g., DMSO) at a concentration 10-20 times higher than the biomolecule.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA. Allow this mixture to stand for 5 minutes at room temperature.
-
-
Reaction Setup:
-
To the alkyne-modified biomolecule solution, add the azide-containing payload. A 5-10 fold molar excess of the azide payload over the alkyne-biomolecule is recommended.
-
Add the premixed catalyst solution to the reaction mixture. The final concentration of CuSO₄ should be in the range of 50-250 µM.
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄ (e.g., 0.5-2.5 mM).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the bioconjugate to remove excess reagents, catalyst, and unreacted payload. This can be achieved using size-exclusion chromatography, dialysis, or other appropriate purification methods.
-
Protocol for Conjugation of this compound to a Protein
This protocol describes the initial step of introducing the this compound linker to a protein, for example, by modifying lysine residues.
Materials:
-
Protein of interest
-
This compound with a protein-reactive group (e.g., an N-hydroxysuccinimide (NHS) ester derivative)
-
Conjugation Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column, dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 2-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve the NHS-ester of this compound in a water-miscible organic solvent like DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the linker solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized (start with a 10-20 fold molar excess).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester.
-
-
Purification:
-
Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy (if the linker has a chromophore).
-
Visualizations
Experimental Workflow for Bioconjugation
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from N-propargylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of valuable pharmaceutical intermediates, specifically substituted oxazoles, using N-propargylacetamide as a versatile starting material. The methodologies presented herein are based on established metal-catalyzed and metal-free cyclization strategies, offering efficient routes to these important heterocyclic scaffolds.
Introduction
N-propargylacetamide is a readily accessible bifunctional molecule containing both an amide and a terminal alkyne. This unique structural motif makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent in many biologically active compounds and approved pharmaceuticals.[1][2] This document focuses on the application of N-propargylacetamide in the synthesis of substituted oxazoles, a class of compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3]
Synthesis of 2,5-Disubstituted Oxazoles
Substituted oxazoles are key intermediates in the synthesis of various pharmaceuticals. N-propargylacetamide serves as a valuable building block for the creation of 2,5-disubstituted oxazoles through several catalytic methodologies.
Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
A robust method for the synthesis of 2,5-disubstituted oxazoles involves a palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by an in-situ cyclization.[4] This approach offers good functional group tolerance.
Experimental Protocol:
A detailed experimental protocol for the palladium-catalyzed synthesis of 2-methyl-5-phenyloxazole from N-propargylacetamide and iodobenzene is provided below.
| Step | Procedure |
| 1. Reagent Preparation | In a reaction vessel, combine N-propargylacetamide (1.0 mmol), iodobenzene (1.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol), and tri(2-furyl)phosphine (0.1 mmol). |
| 2. Solvent and Base Addition | Add acetonitrile (MeCN, 5 mL) as the solvent, followed by sodium tert-butoxide (NaOtBu, 2.0 mmol). |
| 3. Reaction Condition | Stir the mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon). |
| 4. Monitoring | Monitor the reaction progress by thin-layer chromatography (TLC). |
| 5. Work-up | Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride and brine. |
| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. |
Quantitative Data:
The following table summarizes the typical yields for the synthesis of various 2,5-disubstituted oxazoles using this palladium-catalyzed method with different aryl iodides.
| N-propargylamide | Aryl Iodide | Product | Yield (%) |
| N-propargylacetamide | Iodobenzene | 2-methyl-5-phenyloxazole | 75 |
| N-propargylacetamide | 4-Iodoanisole | 5-(4-methoxyphenyl)-2-methyloxazole | 72 |
| N-propargylacetamide | 1-Iodo-4-nitrobenzene | 2-methyl-5-(4-nitrophenyl)oxazole | 68 |
Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
Homogeneous gold catalysis provides a mild and efficient alternative for the synthesis of 2,5-disubstituted oxazoles from N-propargylcarboxamides.[5][6] This method often proceeds through an observable 5-methylene-4,5-dihydrooxazole intermediate.[5]
Experimental Protocol:
The following protocol describes the gold-catalyzed cyclization of an N-propargylamide.
| Step | Procedure |
| 1. Reagent Preparation | Dissolve the N-propargylamide (0.5 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN). |
| 2. Catalyst Addition | Add a gold(III) chloride (AuCl₃) catalyst (1-5 mol%). |
| 3. Reaction Condition | Stir the reaction mixture at room temperature. |
| 4. Monitoring | Monitor the formation of the intermediate and final product by ¹H NMR spectroscopy. |
| 5. Work-up and Purification | Once the reaction is complete, quench the reaction and purify the product using standard chromatographic techniques. |
Quantitative Data:
Yields for gold-catalyzed cyclizations are generally good, though specific data for N-propargylacetamide is not extensively detailed in the provided literature. The reaction is noted for its mild conditions and high efficiency.[5]
Metal-Free Synthesis of Oxazolines and Oxazoles
A metal-free approach for the cyclization of N-propargylamides offers an alternative pathway to oxazoline and oxazole derivatives.[7] This method utilizes (diacetoxyiodo)benzene (PIDA) as a promoter and an iodine source.
Experimental Protocol:
This protocol outlines the synthesis of (E)-5-iodomethylene-2-oxazolines from N-propargylamides.
| Step | Procedure |
| 1. Reagent Preparation | In a reaction tube, dissolve the N-propargylamide (0.2 mmol) in dichloromethane (DCM, 2.0 mL). |
| 2. Reagent Addition | Add (diacetoxyiodo)benzene (PIDA, 0.24 mmol) and lithium iodide (LiI, 0.4 mmol). |
| 3. Reaction Condition | Stir the mixture at room temperature. |
| 4. Monitoring | Monitor the reaction by TLC until the starting material is consumed. |
| 5. Work-up | Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with DCM. |
| 6. Purification | Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography. |
Quantitative Data:
This metal-free method provides good to excellent yields for the synthesis of (E)-5-iodomethylene-2-oxazolines.
| N-propargylamide Substrate | Product | Yield (%) |
| N-(1,1-diphenylprop-2-yn-1-yl)acetamide | (E)-5-iodomethylene-2-methyl-4,4-diphenyloxazoline | 95 |
| N-(1-phenylprop-2-yn-1-yl)acetamide | (E)-5-iodomethylene-2-methyl-4-phenyloxazoline | 82 |
Synthesis of Substituted Pyrroles
While the Paal-Knorr synthesis is a classical and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, the direct use of N-propargylacetamide in this specific reaction is not well-documented in the reviewed literature.[8][9][10] The primary application of N-propargylacetamide appears to be in the synthesis of oxazole derivatives. Pyrrole-containing pharmaceuticals are of great importance, with applications as anti-inflammatory drugs, anticancer agents, and antivirals.[2][11][12][13]
Visualizing the Synthesis Pathways
To better illustrate the synthetic processes, the following diagrams created using the DOT language depict the reaction workflows and mechanisms.
Caption: General workflow for oxazole synthesis.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Preparation of 2,5-Disubstituted Oxazoles from N-Propargylamides [organic-chemistry.org]
- 5. Gold catalysis: mild conditions for the synthesis of oxazoles from N-propargylcarboxamides and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold-Catalyzed One-Pot Synthesis of Polyfluoroalkylated Oxazoles from N-Propargylamides Under Visible-Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. DSpace [diposit.ub.edu]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Functionalization of Polymers with N-(prop-2-yn-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with specific bioactive molecules is a cornerstone of modern drug delivery and biomaterials science. N-(prop-2-yn-1-yl)acetamide is a versatile reagent that provides a terminal alkyne group, enabling its conjugation to azide-functionalized polymers via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This covalent ligation results in a stable triazole linkage, allowing for the precise attachment of the acetamide moiety to a polymer backbone. This modification can be leveraged to enhance polymer properties, introduce specific functionalities, or serve as a precursor for further chemical transformations in the development of sophisticated drug delivery systems, tissue engineering scaffolds, and diagnostic agents.
These application notes provide a comprehensive overview and detailed protocols for the successful functionalization of azide-containing polymers with this compound.
Applications in Research and Drug Development
The introduction of the N-acetyl group via this compound can serve several purposes in the functionalization of polymers for biomedical applications:
-
Modulation of Physicochemical Properties: The acetamide group can influence the hydrophilicity and solubility of the parent polymer, potentially impacting its self-assembly behavior, drug loading capacity, and pharmacokinetic profile.
-
Bio-inert Spacing: The functional group can act as a small, bio-inert spacer, distancing a conjugated drug or targeting ligand from the polymer backbone to improve its biological activity.
-
Platform for Further Modification: While simple, the amide bond can be a site for further chemical elaboration if desired, although it is generally stable under physiological conditions.
-
Model Studies: Due to its small size and well-defined structure, this compound is an excellent model compound for optimizing and quantifying the efficiency of CuAAC reactions on novel azide-functionalized polymers before proceeding with more complex and expensive alkyne-containing molecules.
Experimental Overview
The functionalization process involves a two-step approach. First, a polymer with pendant azide groups is synthesized or obtained. Subsequently, this azide-functionalized polymer is reacted with this compound in the presence of a copper(I) catalyst to form the desired triazole-linked conjugate.
Quantitative Data Summary
The efficiency of the CuAAC reaction is a critical parameter. The following tables provide representative data for the synthesis of an azide-functionalized polymer and its subsequent conjugation with an alkyne, based on typical results reported in the literature for similar systems.
Table 1: Synthesis of Azide-Functionalized Polymer (Example: Azido-PEG)
| Parameter | Value | Method of Analysis |
| Starting Polymer | Poly(ethylene glycol) with terminal hydroxyl | - |
| Molecular Weight (Mn) | 5,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.05 | GPC |
| Degree of Azidation | >95% | ¹H NMR Spectroscopy |
| Appearance | White solid | Visual |
Table 2: CuAAC Reaction with this compound
| Parameter | Value | Method of Analysis |
| Azide-Polymer Concentration | 10 mg/mL | - |
| This compound (equivalents) | 1.5 | - |
| Copper(II) Sulfate (equivalents) | 0.1 | - |
| Sodium Ascorbate (equivalents) | 0.5 | - |
| Reaction Time | 24 hours | - |
| Reaction Temperature | Room Temperature | - |
| Conversion Efficiency | >90% | ¹H NMR, FTIR |
| Final PDI | 1.06 | GPC |
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized Poly(ethylene glycol) (PEG-N₃)
This protocol describes a common method for introducing an azide group at the terminus of a PEG chain.
Materials:
-
Poly(ethylene glycol) methyl ether (mPEG-OH), Mn = 5,000 g/mol
-
4-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Magnesium sulfate (MgSO₄)
-
Dialysis membrane (MWCO 1,000 Da)
Procedure:
-
Tosylation of mPEG-OH:
-
Dissolve mPEG-OH (1 eq.) and TEA (3 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of TsCl (2 eq.) in anhydrous DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove triethylammonium chloride salt.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the white solid (mPEG-OTs) by filtration and dry under vacuum.
-
-
Azidation of mPEG-OTs:
-
Dissolve the dried mPEG-OTs (1 eq.) in anhydrous DMF.
-
Add NaN₃ (10 eq.) to the solution.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the product by adding the solution to cold diethyl ether.
-
Collect the crude product by filtration and redissolve it in a minimal amount of deionized water.
-
Purify the product by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the dialyzed solution to obtain the final product, PEG-N₃, as a white powder.
-
Characterization:
-
Confirm the successful tosylation and subsequent azidation by ¹H NMR spectroscopy (disappearance of the hydroxyl proton signal, appearance of tosyl and then disappearance of tosyl proton signals, and shifts in the signals of the adjacent methylene protons).
-
The appearance of a strong azide stretch at ~2100 cm⁻¹ in the FTIR spectrum confirms the presence of the azide group.
Protocol 2: CuAAC Functionalization with this compound
This protocol details the "clicking" of this compound onto the azide-functionalized polymer.
Materials:
-
Azide-functionalized polymer (e.g., PEG-N₃)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water or a suitable organic solvent (e.g., DMF, DMSO/water mixture)
-
Dialysis membrane (MWCO 1,000 Da)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized polymer (1 eq.) in the chosen solvent in a reaction vial.
-
Add this compound (1.5 eq.) to the polymer solution.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in deionized water).
-
-
Click Reaction:
-
Add the CuSO₄·5H₂O solution to the reaction mixture to achieve a final concentration that is 0.1 times the molar concentration of the azide groups.
-
Initiate the reaction by adding the sodium ascorbate solution to the mixture to a final concentration that is 5 times that of the CuSO₄.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours. The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst, although with sufficient sodium ascorbate, it can often proceed in the presence of air.
-
-
Purification:
-
After 24 hours, transfer the reaction mixture to a dialysis membrane.
-
Dialyze against deionized water for 48 hours to remove the copper catalyst, excess this compound, and other small molecules. Change the water frequently.
-
Lyophilize the purified solution to obtain the final this compound-functionalized polymer as a solid.
-
Characterization:
-
Confirm the successful conjugation by ¹H NMR spectroscopy. Look for the appearance of the characteristic triazole proton signal (typically a singlet between 7.5 and 8.5 ppm) and the signals corresponding to the acetamide group.
-
In the FTIR spectrum, the disappearance of the azide peak at ~2100 cm⁻¹ is a strong indicator of a successful reaction.
-
Use Gel Permeation Chromatography (GPC) to confirm that the polymer has not undergone significant degradation or cross-linking during the reaction. The molecular weight should remain similar to the starting azide-functionalized polymer, with a narrow polydispersity index.
Safety Precautions
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Organic solvents should be handled in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The functionalization of polymers with this compound via CuAAC is a robust and versatile method for introducing a simple yet useful functional group. The protocols provided herein offer a reliable framework for researchers to successfully modify azide-functionalized polymers, opening avenues for the development of novel materials for a wide range of applications in drug delivery and beyond. Careful characterization at each step is crucial to ensure the desired product is obtained with a high degree of purity and functionalization.
Troubleshooting & Optimization
Technical Support Center: N-(prop-2-yn-1-yl)acetamide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of N-(prop-2-yn-1-yl)acetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low when using the N-alkylation method?
A1: Low yields in the N-alkylation of acetamide with a propargyl halide can stem from several factors:
-
Insufficient Basicity: The amide nitrogen is not strongly nucleophilic.[1] A sufficiently strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is required to deprotonate the acetamide and form the more nucleophilic conjugate base.[1]
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base without interfering with the nucleophile.[1][2] The solvent can significantly influence reaction rates and yields.[1]
-
Poor Reagent Purity: The presence of moisture or impurities in the reactants or solvent can quench the strong base and interfere with the reaction.[2] Ensure all reagents and glassware are thoroughly dried.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to decomposition or promote side reactions like isomerization.[2][3] Temperature optimization is often necessary.
Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I prevent it?
A2: You are likely observing a dimerized byproduct resulting from Glaser coupling.[3] This is an oxidative homodimerization of the terminal alkyne on your propargyl group, which is typically mediated by copper salts and an oxidant like atmospheric oxygen.[3]
Prevention Strategies:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the presence of oxygen.
-
Protecting Groups: The most effective prevention method is to protect the terminal alkyne with a bulky group, such as a trialkylsilyl group (e.g., TMS).[3] This requires additional protection and deprotection steps in your synthesis.[3]
-
Addition of Reducing Agents: If copper catalysis is involved, adding an excess of a reducing agent can help keep the copper in the Cu(I) oxidation state, which is less active for the Glaser coupling mechanism.[3]
Q3: My spectral data shows characteristics of an allene. Is this related to the synthesis?
A3: Yes, under certain conditions, particularly with heat or the presence of specific catalysts, propargyl derivatives can rearrange to form isomeric allenes.[3] This propargyl-allenyl isomerization can compete with your desired N-alkylation pathway, leading to a mixture of products and reduced yield of the target compound.[3] To mitigate this, avoid excessive heating and carefully screen reaction conditions.
Q4: What are the primary competing reactions I should be aware of in amide alkylation?
A4: Besides the side reactions of the propargyl group, the primary competition in amide alkylation is between N-alkylation and O-alkylation. The outcome depends on the reaction conditions. While N-alkylation is often desired, different reagents and conditions can favor the formation of the O-alkylated imidate product.
Q5: Are there alternative synthetic routes that might offer a higher yield?
A5: A highly effective alternative is to reverse the bond formation strategy. Instead of alkylating acetamide, you can perform an acylation of propargylamine. This is often a more robust and higher-yielding reaction. Typically, propargylamine is treated with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to yield the desired this compound. This approach avoids the need for very strong bases and can be less sensitive to reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Poor quality of reagents/solvent (e.g., presence of water).[2] 4. Less reactive alkylating agent (e.g., propargyl chloride vs. bromide).[2] | 1. Use a stronger base (e.g., NaH) and ensure correct stoichiometry. 2. Gradually increase the reaction temperature while monitoring for byproduct formation.[2] 3. Use freshly dried solvents and pure starting materials. 4. Switch to a more reactive halide (I > Br > Cl). |
| Formation of Dimer Byproduct | Oxidative Glaser coupling of the terminal alkyne.[3] | 1. Run the reaction under a strict inert (N₂ or Ar) atmosphere. 2. If copper is present, consider adding a reducing agent.[3] 3. Protect the terminal alkyne with a silyl group.[3] |
| Complex Product Mixture | 1. Propargyl-allenyl isomerization due to high heat.[3] 2. O-alkylation competing with N-alkylation.[4] 3. Decomposition of starting materials or product. | 1. Reduce the reaction temperature; perform a temperature optimization study. 2. Modify the base/solvent system to favor N-alkylation. 3. Confirm the stability of reagents at the reaction temperature. |
| Difficult Purification | Product has similar polarity to a byproduct or starting material. | 1. Optimize the reaction to maximize conversion and minimize side reactions. 2. Explore different solvent systems for column chromatography. 3. Consider recrystallization or distillation if the product is suitable. |
Experimental Protocols & Data
Protocol 1: N-Alkylation of Acetamide with Propargyl Bromide
This protocol describes the synthesis via deprotonation of acetamide followed by alkylation.
Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous THF (10 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetamide (1.0 eq) in anhydrous THF (5 mL).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (80% solution in toluene, 1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation of Propargylamine with Acetic Anhydride (Alternative Route)
This protocol offers a common and often higher-yielding alternative.
Methodology:
-
In a round-bottom flask, dissolve propargylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (15 mL).
-
Add a base, such as triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Purification by chromatography may be performed if necessary.
Table 1: Illustrative Comparison of Conditions for N-Alkylation Route
| Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| NaH | THF | 0 to RT | 40-60% | Standard conditions, requires anhydrous setup.[1] |
| NaH | DMF | 0 to RT | 50-70% | Can improve solubility but is harder to remove.[1] |
| K₂CO₃ | Acetonitrile | Reflux | < 20% | Generally too weak for efficient deprotonation of acetamide. |
| n-BuLi | THF | -78 to 0 | 35-55% | Very strong base, but can lead to more side reactions if not controlled.[1] |
Visualizations
References
"troubleshooting low reactivity in N-propargylacetamide click reactions"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving N-propargylacetamide.
Troubleshooting Guide: Low Reactivity
This section addresses specific issues that can lead to poor yields or failed reactions.
Q1: My N-propargylacetamide click reaction has a very low yield or is not working at all. What are the most common causes?
Low reactivity in CuAAC reactions is typically traced back to a few critical factors. The most common culprits are the deactivation of the copper catalyst, issues with reagent quality or concentration, and suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.
Key Areas to Investigate:
-
Catalyst Inactivation: The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by atmospheric oxygen.[1][2]
-
Reagent Integrity: Degradation or impurity of the azide or alkyne starting materials, as well as the reducing agent, can halt the reaction.
-
Substrate Solubility: If N-propargylacetamide or the azide partner is not fully dissolved, the reaction will be slow or incomplete.[3]
-
Inhibiting Functional Groups: Certain functional groups on your substrates, such as thiols, can chelate the copper catalyst, effectively poisoning it.[4]
Below is a workflow to help diagnose the issue.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Q2: I observe a precipitate forming in my reaction mixture after an hour or two. What is it and how can I prevent it?
Precipitate formation can arise from several sources. A common cause is the formation of insoluble polynuclear copper(I) acetylide complexes.[5] This is more likely if the concentration of the reactants is high or if the solvent system is not optimal. Another possibility, especially in bioconjugation, is protein aggregation caused by side reactions from ascorbate byproducts.[1]
Solutions:
-
Use a Ligand: Accelerating, copper-chelating ligands like TBTA or the water-soluble THPTA are crucial. They not only increase the reaction rate but also help prevent the formation of insoluble copper acetylide aggregates.[2][5]
-
Adjust Solvent: If substrate solubility is the issue, adding a co-solvent like DMSO, DMF, or t-BuOH can maintain homogeneity.[3]
-
Add a Scavenger: For reactions with sensitive proteins, adding a scavenger like aminoguanidine can trap reactive carbonyl byproducts of ascorbate oxidation, preventing protein crosslinking.[1][4]
Q3: My reaction is very slow, even though I see some product formation. How can I increase the reaction rate?
Slow reaction rates are common when reactant concentrations are low, as is often the case in bioconjugation. While N-propargylamides are generally reactive substrates, several factors can be tuned to accelerate the conversion.[6]
Strategies to Increase Rate:
-
Introduce an Accelerating Ligand: If not already in use, adding a ligand is the most effective way to boost the reaction rate. Ligands like THPTA can increase the rate by orders of magnitude.[1][5]
-
Increase Catalyst Concentration: Carefully increasing the concentration of the copper sulfate and ligand can improve the rate. See the table below for typical ranges.
-
Increase Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly speed up the reaction, provided your substrates are stable at these temperatures.[3]
-
Adjust Stoichiometry: Ensure you are using an optimal ratio of reactants. For a precious substrate, using a slight excess (1.1-1.5 equivalents) of the other, more accessible reactant (e.g., N-propargylacetamide) can drive the reaction to completion.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for an N-propargylacetamide click reaction?
The most robust and widely used catalyst system for aqueous CuAAC is generated in situ from a Copper(II) source (like CuSO₄), a reducing agent (typically sodium ascorbate), and a Cu(I)-stabilizing ligand.[2]
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is inexpensive, stable, and commonly used.
-
Reducing Agent: Sodium ascorbate is the reductant of choice. It should be prepared fresh as it can degrade in solution upon exposure to air.[1][7]
-
Ligand: For aqueous reactions, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended due to its excellent water solubility and ability to accelerate the reaction while protecting the copper catalyst.[2] For reactions in organic solvents, tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a common choice.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Q2: What are the recommended concentrations and ratios for the reactants?
The optimal concentrations depend heavily on the specific substrates and whether the reaction is for small molecule synthesis or bioconjugation. The table below provides a general starting point.
| Reagent/Parameter | Bioconjugation (Dilute) | Small Molecule Synthesis (Concentrated) |
| Alkyne (N-propargylacetamide) | 10 µM - 200 µM | 10 mM - 100 mM |
| Azide | 1.1 - 2 equivalents (to Alkyne) | 1 - 1.1 equivalents (to Alkyne) |
| CuSO₄ | 50 µM - 500 µM | 1 - 5 mol% |
| Ligand (e.g., THPTA) | 5 equivalents (to CuSO₄) | 1 - 5 mol% (1:1 with CuSO₄) |
| Sodium Ascorbate | 5 - 10 equivalents (to CuSO₄) | 10 - 20 mol% |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | H₂O/t-BuOH, DMF, DMSO |
| Temperature | Room Temperature | Room Temp to 60 °C |
| Time | 1 - 4 hours | 30 min - 12 hours |
Data compiled from multiple sources.[3][4][8][9][10]
Q3: Which solvents are best for this reaction?
The CuAAC reaction is known for its tolerance of a wide variety of solvents, including water.[11] This makes it ideal for bioconjugation.
-
Aqueous Media: Phosphate-buffered saline (PBS), HEPES, and other biological buffers are excellent solvents. The reaction often shows a rate acceleration in water.[12]
-
Organic Solvents: For small molecule synthesis where substrates may not be water-soluble, mixtures of water with co-solvents like t-butanol (t-BuOH), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are highly effective.[3]
-
Solvents to Avoid: Chlorinated solvents like CH₂Cl₂ should be used with caution when working with azide ions due to the potential to form explosive diazidomethane.[4]
Experimental Protocols
Protocol 1: General Procedure for CuAAC with N-propargylacetamide
This protocol provides a starting point for a small-scale reaction.
Caption: General experimental workflow for setting up a CuAAC reaction.
Methodology:
-
Prepare Stock Solutions:
-
N-propargylacetamide: 10 mM in DMSO or buffer.
-
Azide Substrate: 10 mM in DMSO or buffer.
-
Copper(II) Sulfate: 20 mM in deionized water.
-
THPTA Ligand: 50 mM in deionized water.[3]
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh before use).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide substrate to the desired final concentration in your chosen reaction buffer (e.g., PBS).
-
Add the N-propargylacetamide stock solution to achieve a final concentration of 1.1-1.5 equivalents.
-
-
Catalyst Preparation:
-
Initiation:
-
Add the catalyst premix to the tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2] The final concentration of ascorbate should be 5-10 times that of the copper.
-
-
Incubation and Workup:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[3]
-
Monitor the reaction by an appropriate technique (e.g., LC-MS, TLC, or SDS-PAGE for proteins).
-
Upon completion, the reaction can be quenched by adding EDTA to chelate the copper, followed by standard purification procedures.[3]
-
Protocol 2: Optimizing Reactions with a Fluorogenic Probe
Before committing a precious or sensitive biomolecule to a reaction, it is wise to optimize conditions using a model system. A fluorogenic azide probe, which becomes fluorescent only after the click reaction, is an excellent tool for this purpose.[4][9]
Methodology:
-
Prepare Reagents: Use the same stock solutions as in Protocol 1, but substitute your azide with a fluorogenic azide (e.g., a coumarin- or fluorescein-based azide) at the same target concentration. Use a simple, inexpensive alkyne like N-propargylacetamide as the reaction partner.
-
Set Up Parallel Reactions: Prepare a series of small-scale reactions in a microplate, varying one parameter at a time (e.g., CuSO₄ concentration from 50 µM to 250 µM, or temperature from RT to 40 °C).
-
Initiate and Incubate: Initiate all reactions simultaneously by adding sodium ascorbate.
-
Measure Fluorescence: At set time points (e.g., 15 min, 30 min, 1 hr, 2 hr), measure the fluorescence intensity of each reaction using a plate reader at the appropriate excitation and emission wavelengths for the probe.
-
Analyze Data: Plot fluorescence intensity versus time for each condition. The condition that reaches the fluorescence plateau fastest and with the highest signal is the optimal one to use for your actual experiment. This method provides a quantitative readout of reaction efficiency without requiring complex purification or analysis.[9]
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. mdpi.com [mdpi.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
Technical Support Center: Purification Strategies for N-(prop-2-yn-1-yl)acetamide
Welcome to the technical support center for the purification of N-(prop-2-yn-1-yl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Suboptimal conditions for recrystallization or column chromatography. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent product loss.- Optimize the solvent system for recrystallization by testing a range of solvents and solvent mixtures.- For column chromatography, select an appropriate mobile phase that provides good separation and elution of the product. |
| Product Contaminated with Starting Material (Propargylamine) | - Incomplete acetylation reaction.- Inefficient removal of unreacted propargylamine during workup. | - Ensure the molar ratio of acetic anhydride to propargylamine is appropriate to drive the reaction to completion.- During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic propargylamine into the aqueous layer.[1] |
| Presence of Diacetylated Byproduct | - Use of a significant excess of acetic anhydride. | - Use a stoichiometric or slight excess of acetic anhydride.- The diacetylated product is generally less polar and can often be separated by column chromatography. |
| Oily Product Instead of Solid Crystals During Recrystallization | - The chosen solvent is too good a solvent for the compound, even at low temperatures.- The cooling process is too rapid. | - Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote crystal formation. |
| Poor Separation During Column Chromatography | - Inappropriate mobile phase polarity.- Co-elution of impurities with the product.- The compound is streaking on the silica gel column. | - Optimize the mobile phase by testing different solvent systems and gradients using TLC.- If the product is acidic or basic, consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase to improve peak shape.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include unreacted propargylamine, acetic acid, and potentially a diacetylated byproduct if a large excess of acetic anhydride is used. Unreacted starting material is a primary amine and can be removed with an acidic wash during the workup.[1]
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good starting point is to test solvents with a range of polarities. For this compound, which is a relatively polar molecule, solvents like ethyl acetate, isopropanol, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or heptane) could be effective. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold, allowing for crystallization upon cooling.
Q3: How can I effectively remove unreacted propargylamine after the reaction?
A3: Unreacted propargylamine is a basic compound and can be effectively removed during the workup by washing the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid. The propargylamine will be protonated to form a water-soluble salt, which will partition into the aqueous phase.[1]
Q4: My compound streaks on the silica gel column during chromatography. What can I do to improve the separation?
A4: Streaking on a silica gel column, especially for amine-containing compounds or amides, can be due to strong interactions with the acidic silica surface. To mitigate this, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%). Alternatively, using a different stationary phase like alumina might be beneficial.[2]
Experimental Protocols
Protocol 1: General Aqueous Workup for this compound Synthesis
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If a solvent was used for the reaction, dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
1M Hydrochloric acid to remove any unreacted propargylamine.[1]
-
Brine (saturated aqueous sodium chloride solution) to reduce the amount of water in the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane:ethyl acetate) to elute the product. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting the purification of this compound.
References
Technical Support Center: N-(prop-2-yn-1-yl)acetamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(prop-2-yn-1-yl)acetamide. The information is designed to help identify and mitigate the formation of common side products during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as N-propargylacetamide, is a versatile bifunctional molecule containing both an amide and a terminal alkyne group. This structure makes it a valuable building block in organic synthesis. The terminal alkyne allows for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole derivatives. It is also used in the synthesis of various heterocyclic compounds and as a linker in bioconjugation and materials science.
Q2: I am synthesizing this compound from propargylamine and an acetylating agent. What are the most likely impurities I might encounter?
A2: The most common impurities are unreacted starting materials (propargylamine and the acetylating agent) and potential side products. Key side products can include diacetylated propargylamine, though less common, and oligomeric or polymeric materials if reaction conditions are not well-controlled. Careful purification by column chromatography or recrystallization is often necessary to obtain the pure product.
Q3: During a subsequent reaction involving this compound, I observe a significant amount of a higher molecular weight byproduct. What could this be?
A3: A common side reaction for terminal alkynes like this compound is oxidative homodimerization, known as Glaser coupling.[1] This is particularly prevalent in the presence of copper catalysts (especially Cu(II)) and an oxidant, such as air.[1] The resulting byproduct is a symmetric 1,3-diyne.
Q4: Can this compound isomerize during my reaction?
A4: Yes, under certain conditions, particularly with heat or the presence of specific catalysts, propargyl derivatives can rearrange to form the isomeric allene, N-(propa-1,2-dien-1-yl)acetamide.[1][2][3] This isomerization can compete with the desired reaction pathway.
Q5: Is the amide bond in this compound stable during workup?
A5: The amide bond is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which may be used during the reaction or workup.[4] Hydrolysis would lead to the formation of propargylamine and acetic acid.
Troubleshooting Guide: Common Side Products
This guide provides a summary of common side products encountered in reactions involving this compound, their potential causes, and strategies for their detection and prevention.
| Side Product | Potential Cause | Detection Methods | Prevention & Mitigation Strategies |
| 1,6-Diacetamidohexa-2,4-diyne (Dimer) | Oxidative homocoupling (Glaser coupling) of the terminal alkyne, often catalyzed by copper salts and an oxidant (e.g., air).[1] | TLC (lower Rf than the starting material), LC-MS, 1H NMR (disappearance of the terminal alkyne proton). | - Use a protecting group (e.g., silyl group) for the terminal alkyne.[1]- Add an excess of a reducing agent in copper-catalyzed reactions to maintain copper in the Cu(I) state.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| N-(propa-1,2-dien-1-yl)acetamide (Allene Isomer) | Isomerization of the propargyl group, often induced by heat or the presence of certain catalysts.[1][2][3] | 1H NMR (characteristic signals for allene protons), IR spectroscopy (allene stretch around 1950 cm-1). | - Maintain lower reaction temperatures.- Carefully select catalysts to avoid those known to promote isomerization. |
| Propargylamine | Incomplete reaction during synthesis or hydrolysis of the amide bond during workup.[4] | TLC (may require specific staining), LC-MS, 1H NMR (presence of NH2 protons). | - Ensure complete reaction by monitoring with TLC.- Use an excess of the acetylating agent.- Maintain neutral pH during workup and purification. |
| Di(prop-2-yn-1-yl)amine | May arise from reactions involving propargyl halides and propargylamine as starting materials. | GC-MS, LC-MS, 1H NMR. | - Use of purified propargylamine for the acetylation reaction.- Control stoichiometry carefully when synthesizing propargylamine. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline for the N-acetylation of propargylamine.
Materials:
-
Propargylamine
-
Acetic anhydride or acetyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (if using acetyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve propargylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
If using acetyl chloride, add triethylamine (1.1 eq).
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Visualizations
Caption: Main synthesis pathway and common side reactions of this compound.
Caption: Troubleshooting workflow for identifying side products in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-propargylacetamide Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the functionalization of N-propargylacetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common strategies for functionalizing N-propargylacetamide?
-
How do I choose the appropriate reaction for my desired modification?
-
Are there any specific safety precautions for working with N-propargylacetamide and its derivatives?
-
-
Sonogashira Coupling
-
Troubleshooting Guide
-
Quantitative Data Summary
-
Experimental Protocol
-
Reaction Mechanism & Workflow
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
-
Troubleshooting Guide
-
Quantitative Data Summary
-
Experimental Protocol
-
Reaction Mechanism & Workflow
-
-
A³ Coupling (Aldehyde-Alkyne-Amine)
-
Troubleshooting Guide
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Quantitative Data Summary
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Experimental Protocol
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Reaction Mechanism & Workflow
-
-
Paal-Knorr Pyrrole Synthesis (Post-Functionalization)
-
Troubleshooting Guide
-
Quantitative Data Summary
-
Experimental Protocol
-
Reaction Mechanism & Workflow
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the alkyne group of N-propargylacetamide?
A1: The terminal alkyne of N-propargylacetamide is a versatile functional group that can participate in a variety of chemical transformations. The most common and robust methods for its functionalization include:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of N-propargylacetamide and aryl or vinyl halides. It is a powerful method for introducing aromatic and vinylic substituents.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction joins the alkyne of N-propargylacetamide with an azide-containing molecule to form a stable 1,2,3-triazole ring. Its bio-orthogonality makes it suitable for biological applications.[1]
-
A³ Coupling (Aldehyde-Alkyne-Amine): This one-pot, three-component reaction combines N-propargylacetamide, an aldehyde, and an amine to generate a propargylamine derivative. This method is highly atom-economical for synthesizing complex amines.[2]
Q2: How do I choose the appropriate reaction for my desired modification?
A2: The choice of reaction depends on the specific structural motif you aim to synthesize:
-
To append an aryl or vinyl group , the Sonogashira coupling is the most suitable choice.
-
For linking N-propargylacetamide to another molecule with high efficiency and specificity, particularly in complex environments or with sensitive functional groups, Click Chemistry (CuAAC) is ideal.
-
To synthesize a more complex propargylamine derivative in a single step, the A³ coupling is the preferred method.
Q3: Are there any specific safety precautions for working with N-propargylacetamide and its derivatives?
A3: Standard laboratory safety practices should always be followed. Specifically for the reactions discussed:
-
Sonogashira Coupling: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Click Chemistry (CuAAC): While generally safe, copper salts can be toxic. For biological applications, consider using copper-free click chemistry variants. Small molecule azides can be explosive and should be handled with care, avoiding isolation in pure form when possible.[3]
-
A³ Coupling: Many of the catalysts used can be toxic. Aldehydes and amines can be volatile and irritating. All manipulations should be performed in a well-ventilated fume hood.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommendation | Citation |
| Low or No Product Yield | Inactive palladium catalyst. | Use a fresh batch of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂. | [5] |
| Inappropriate ligand for the substrate. | For less reactive aryl bromides or chlorides, use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, dppf). | [5][6] | |
| Poor solvent choice. | Ensure all components are soluble. While amine bases can act as solvents, co-solvents like THF, DMF, or toluene are common. Be aware that DMF can sometimes inhibit the reaction. | [5][7] | |
| Insufficient or wet base. | Use a dry amine base, such as triethylamine or diisopropylamine, in appropriate excess. | [5] | |
| Reaction temperature is too low. | For less reactive halides like aryl bromides, higher temperatures (e.g., 80-100 °C) may be necessary. | [6] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Use fresh, high-purity reagents and solvents. Some solvents like THF may promote this. | [8] |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. | [9] |
| High concentration of copper co-catalyst. | Reduce the loading of the copper(I) salt. | [9] | |
| Slow cross-coupling reaction. | Optimize the cross-coupling conditions (catalyst, ligand, temperature) to outcompete the homocoupling. | [9] | |
| Consider a copper-free Sonogashira protocol. | [9] |
Quantitative Data Summary: Optimizing Sonogashira Coupling
The following data is illustrative and may require optimization for N-propargylacetamide.
| Aryl Halide | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | RT | ~95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | CuI (5) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene | 80 | ~85 |
| 4-Chloroanisole | Pd₂(dba)₃ (2) | CuI (5) | XPhos (4) | K₃PO₄ | Dioxane | 100 | ~70 |
| 4-Bromobenzonitrile | [DTBNpP]Pd(crotyl)Cl (2.5) | None | - | TMP | DMSO | RT | ~97 |
Experimental Protocol: Sonogashira Coupling of N-propargylacetamide with 4-Bromoanisole
-
Reaction Setup: To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under a positive flow of argon, add 4-bromoanisole (1.0 equiv), N-propargylacetamide (1.2 equiv), and anhydrous, degassed toluene.
-
Base Addition: Add anhydrous triethylamine (2.0 equiv) via syringe.
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction Mechanism & Workflow
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
CuAAC is a highly efficient and regioselective reaction for forming a 1,4-disubstituted 1,2,3-triazole from an alkyne and an azide.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommendation | Citation |
| Low or No Product Yield | Oxidation of Cu(I) to inactive Cu(II). | Use a freshly prepared solution of sodium ascorbate as a reducing agent. Ensure the reaction is degassed to remove oxygen. | [10] |
| Poor quality of reagents. | Use pure starting materials. Azides can degrade over time; store them properly. | ||
| Inefficient catalyst turnover. | Use a copper-coordinating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction. | [11][12] | |
| Inhibition by other functional groups. | Thiols can poison the copper catalyst. If present, consider using a larger excess of the copper catalyst or a copper-free click reaction. | [3] | |
| Side Reactions | Oxidative damage to sensitive substrates (e.g., proteins). | Use a ligand like THPTA, which can act as a sacrificial reductant. Minimize the concentration of copper. | [10] |
| Alkyne homocoupling (Glaser coupling). | Ensure thorough degassing and the presence of a reducing agent. | [13] | |
| Difficulty in Purification | Residual copper catalyst. | Wash the reaction mixture with a solution of EDTA to chelate and remove copper ions. | [14] |
Quantitative Data Summary: Optimizing CuAAC
The following data is illustrative and may require optimization for N-propargylacetamide.
| Alkyne | Azide | Cu(II) Source (mol%) | Reducing Agent (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| N-propargylacetamide | Benzyl Azide | CuSO₄ (1) | Na Ascorbate (5) | THPTA (5) | H₂O/t-BuOH (1:1) | RT | >95 |
| N-propargylacetamide | 1-Azidohexane | CuSO₄ (2) | Na Ascorbate (10) | TBTA (10) | CH₂Cl₂ | RT | ~90 |
| N-propargylacetamide | Phenyl Azide | CuSO₄ (1) | Na Ascorbate (5) | None | H₂O/t-BuOH (1:1) | RT | ~80 |
Experimental Protocol: CuAAC of N-propargylacetamide with Benzyl Azide
-
Stock Solutions: Prepare stock solutions of N-propargylacetamide in a suitable solvent (e.g., DMSO or a water/t-BuOH mixture), benzyl azide in the same solvent, CuSO₄ in water, sodium ascorbate in water (freshly prepared), and THPTA in water.
-
Reaction Mixture: In a vial, combine the N-propargylacetamide solution (1.0 equiv) and the benzyl azide solution (1.1 equiv).
-
Catalyst Premix: In a separate tube, mix the CuSO₄ solution (1 mol%) and the THPTA solution (5 mol%). Let it stand for a few minutes.
-
Reaction Initiation: Add the premixed catalyst solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution (5 mol%).
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with an aqueous solution of EDTA to remove copper, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.[14]
Reaction Mechanism & Workflow
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is a one-pot, three-component reaction for the synthesis of propargylamines.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommendation | Citation |
| Low or No Product Yield | Inactive catalyst. | Use a fresh, high-quality catalyst. Copper(I) salts are common and effective. | [2] |
| Unfavorable solvent. | The choice of solvent can be critical. Toluene, water, or even solvent-free conditions have been reported to be effective. Screen different solvents. | [15][16] | |
| Steric hindrance. | Highly hindered aldehydes or amines may react slowly. Increased temperature or catalyst loading may be required. | ||
| Formation of Side Products | Alkyne homocoupling. | Run the reaction under an inert atmosphere. | |
| Aldol condensation of the aldehyde. | This can be an issue with enolizable aldehydes. Using a Lewis acid catalyst can sometimes favor the A³ coupling pathway. |
Quantitative Data Summary: Optimizing A³ Coupling
The following data is for the coupling of benzaldehyde, piperidine, and phenylacetylene, and may require optimization for N-propargylacetamide.
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Cu/Al solid catalyst | Toluene | 110 | 2 | 94 | [16] |
| Cu₂O | Toluene | 110 | 24 | 60 | [16] |
| Au Nanoclusters | Toluene | 80 | 24 | 95 | [17] |
| Zn(OTf)₂ (5) | Solvent-free | 80 | 1 | 92 | |
| Cu-PBA | Toluene | 110 | 24 | ~90 | [4] |
Experimental Protocol: A³ Coupling of N-propargylacetamide, Benzaldehyde, and Piperidine
-
Reaction Setup: To a vial, add the copper catalyst (e.g., CuI, 5 mol%).
-
Reagent Addition: Add benzaldehyde (1.0 equiv), piperidine (1.2 equiv), N-propargylacetamide (1.3 equiv), and toluene.
-
Reaction: Stir the mixture at 110 °C in a sealed vial. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, filter off the catalyst if heterogeneous, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reaction Mechanism & Workflow
Paal-Knorr Pyrrole Synthesis (Post-Functionalization)
The Paal-Knorr synthesis is a method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds, which can be products of N-propargylacetamide functionalization.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommendation | Citation |
| Low or No Product Yield | Harsh reaction conditions degrading the substrate. | Use milder acidic catalysts (e.g., acetic acid) or even catalyst- and solvent-free conditions. | [9][18] |
| Incomplete conversion. | Increase reaction time or consider microwave irradiation to accelerate the reaction. | [2] | |
| Formation of Furan Byproduct | Reaction conditions are too acidic (pH < 3). | Conduct the reaction under neutral or weakly acidic conditions. | [2] |
| Difficulty with Sterically Hindered Amines | The amine is not nucleophilic enough to initiate the reaction. | This reaction may not be suitable for highly hindered amines. Consider alternative synthetic routes to the desired pyrrole. |
Quantitative Data Summary: Optimizing Paal-Knorr Synthesis
The following data is for the synthesis of N-substituted pyrroles from 2,5-hexanedione and may require optimization.
| Amine | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Citation |
| Aniline | HCl (catalytic) | Methanol | Reflux | 15 min | ~90 | [19] |
| Benzylamine | None | None | RT | 10 min | 98 | [18] |
| Ammonium Hydroxide | None | None | RT | 2 h | 85 | [18] |
| Various Amines | α-Amylase | Phosphate Buffer | 37 | 24 h | 60-99 |
Experimental Protocol: Paal-Knorr Synthesis from a 1,4-Dicarbonyl Precursor
-
Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1 equiv) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as a drop of acetic acid or concentrated HCl.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Workup: Cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the crystals by vacuum filtration and recrystallize from a suitable solvent system (e.g., methanol/water).[19]
Reaction Mechanism & Workflow
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. books.lucp.net [books.lucp.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.uva.nl [pure.uva.nl]
- 16. researchgate.net [researchgate.net]
- 17. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"how to prevent dimerization of terminal alkynes in N-propargylacetamide"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-propargylacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to its use in coupling reactions, with a specific focus on preventing the undesired dimerization of the terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne dimerization and why is it a problem with N-propargylacetamide?
A1: Terminal alkyne dimerization, commonly known as Glaser or Hay coupling, is an oxidative homocoupling reaction where two molecules of a terminal alkyne, such as N-propargylacetamide, react to form a symmetrical 1,3-diyne (a dimer).[1][2] This is a significant side reaction, particularly in the presence of copper catalysts and oxygen.[1] This unwanted reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of these byproducts.[1]
Q2: What are the primary causes of N-propargylacetamide dimerization?
A2: The main culprits for the dimerization of N-propargylacetamide are the presence of a copper(I) catalyst and an oxidant, most commonly molecular oxygen from the air.[1][3] The copper(I) species reacts with the terminal alkyne to form a copper acetylide intermediate, which can then undergo oxidative coupling to form the diyne.[2]
Q3: Which types of reactions involving N-propargylacetamide are most susceptible to dimerization?
A3: Copper-catalyzed reactions are highly prone to Glaser coupling. This includes the Sonogashira cross-coupling reaction, a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, can also be affected by this side reaction.[3][6]
Q4: What are the main strategies to prevent the dimerization of N-propargylacetamide?
A4: There are three primary strategies to minimize or prevent the dimerization of N-propargylacetamide:
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Control of Reaction Atmosphere: Rigorously excluding oxygen by performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is a crucial first step, especially when using a copper co-catalyst.[1]
-
Modification of the Catalytic System: Employing copper-free Sonogashira protocols is a very effective method to completely avoid the Glaser coupling side reaction.[4][7][8]
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Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, such as a trimethylsilyl (TMS) group. This prevents the alkyne from participating in the dimerization reaction. The protecting group can be removed later in the synthetic sequence.[3]
Troubleshooting Guides
Issue 1: Significant Dimer Formation in Sonogashira Coupling of N-Propargylacetamide
Symptoms:
-
Low yield of the desired N-aryl or N-vinyl propargylacetamide.
-
Presence of a significant amount of a higher molecular weight byproduct, confirmed by LC-MS or NMR to be the 1,4-disubstituted-1,3-diyne dimer of N-propargylacetamide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Presence of Oxygen | Perform the reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly before use.[1] | Oxygen is required for the oxidative Glaser-Hay coupling, which is the primary pathway for dimer formation in the presence of copper. |
| Copper(I) Co-catalyst | Switch to a copper-free Sonogashira protocol. Several efficient palladium catalysts and ligands are available that do not require a copper co-catalyst.[4][7][8] | The copper(I) catalyst is directly involved in the formation of the copper acetylide intermediate that leads to dimerization.[2] |
| High Concentration of N-propargylacetamide | Add the N-propargylacetamide solution slowly to the reaction mixture using a syringe pump over an extended period. | Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.[1] |
| Inappropriate Ligand Choice | Screen bulky and electron-rich phosphine ligands for the palladium catalyst. While substrate-dependent, ligands like XPhos or SPhos can sometimes favor the cross-coupling pathway. | The steric and electronic properties of the ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. |
Issue 2: Dimerization During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Propargylacetamide
Symptoms:
-
Formation of a diyne byproduct alongside the desired triazole product.
-
Reduced yield of the "clicked" product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Oxidation of Cu(I) Catalyst | Add an excess of a reducing agent, such as sodium ascorbate, to the reaction mixture.[3][9] | The reducing agent helps to maintain the copper in its active Cu(I) oxidation state, preventing the formation of Cu(II) species that can promote oxidative dimerization.[3] |
| Exposure to Air | Although often performed in open flasks, for sensitive substrates, degassing the solvent and running the reaction under an inert atmosphere can be beneficial. | Minimizing oxygen can help suppress the oxidative side reaction, even in the presence of a reducing agent. |
| Inadequate Ligand Stabilization | Use a stabilizing ligand for the copper(I) catalyst, such as THPTA or TBTA. | These ligands can help to protect the Cu(I) from oxidation and improve the efficiency of the click reaction. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of N-Propargylacetamide
This protocol is adapted from established copper-free Sonogashira procedures and should be optimized for your specific aryl or vinyl halide.[4][7][8]
Materials:
-
N-propargylacetamide
-
Aryl or vinyl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Add the base (2.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-propargylacetamide (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: TMS Protection of N-Propargylacetamide
This protocol describes a general procedure for the protection of a terminal alkyne using trimethylsilyl chloride (TMSCl).[9]
Materials:
-
N-propargylacetamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Flame-dried flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Dissolve N-propargylacetamide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add TMSCl (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude TMS-protected N-propargylacetamide can often be used without further purification. If necessary, purify by column chromatography.
Deprotection of TMS-protected N-propargylacetamide: The TMS group can be easily removed using mild conditions such as potassium carbonate in methanol or tetra-n-butylammonium fluoride (TBAF) in THF.[9]
Visualizations
References
- 1. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. A Sustainable, User‐Friendly Protocol for the Pd‐Free Sonogashira Coupling Reaction [ouci.dntb.gov.ua]
"stability issues of n-(prop-2-yn-1-yl)acetamide under acidic/basic conditions"
This technical support center provides guidance on the stability of n-(prop-2-yn-1-yl)acetamide under acidic and basic conditions for researchers, scientists, and drug development professionals. The information is based on general principles of amide chemistry, as specific stability data for this compound is not extensively available in the public domain.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected degradation of this compound in an acidic medium.
-
Question: My this compound sample is showing signs of degradation (e.g., appearance of new peaks in HPLC, change in pH) when dissolved in an acidic solution. What is happening and how can I minimize it?
-
Answer: Amides, such as this compound, are susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond to form prop-2-yn-1-amine and acetic acid.
To minimize degradation:
-
Control pH: Maintain the pH of your solution as close to neutral as possible, if your experimental conditions allow.
-
Lower Temperature: Perform your experiments at lower temperatures to decrease the rate of hydrolysis.
-
Limit Exposure Time: Prepare fresh solutions and use them promptly. Avoid long-term storage of the compound in acidic media.
-
Use Aprotic Solvents: If compatible with your experiment, consider using aprotic solvents to minimize the availability of water for hydrolysis.
-
Issue 2: this compound appears to be unstable in a basic solution.
-
Question: I am observing degradation of my this compound in a basic (alkaline) solution. What is the likely cause and what are the mitigation strategies?
-
Answer: Amide hydrolysis can also be catalyzed by a base. In basic conditions, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt (acetate) and an amine (prop-2-yn-1-amine).
To mitigate this issue:
-
pH Control: Avoid strongly basic conditions. If a basic pH is necessary, use the lowest effective concentration of the base.
-
Temperature Reduction: As with acid hydrolysis, keeping the temperature low will slow down the degradation process.
-
Exclusion of Water: Where possible, use non-aqueous solvents to prevent hydrolysis.
-
Issue 3: I am seeing multiple unexpected byproducts in my reaction mixture.
-
Question: Besides the expected hydrolysis products, I am observing other impurities in my reaction mixture containing this compound. What could be the source of these?
-
Answer: The propargyl group (prop-2-yn-1-yl) in the molecule contains a terminal alkyne. This functional group can be reactive under certain conditions.
-
In the presence of certain metal catalysts (e.g., copper, silver), terminal alkynes can undergo coupling reactions. Ensure your reaction vessels and reagents are free from such contaminants.
-
Under strongly acidic or basic conditions, isomerization of the alkyne or other side reactions may occur.
To troubleshoot this:
-
Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the unexpected byproducts. This can provide clues about the degradation pathway.
-
Optimize Reaction Conditions: Systematically vary parameters like pH, temperature, and solvent to find conditions that minimize the formation of byproducts.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected hydrolysis products of this compound under acidic and basic conditions?
-
A1: Under both acidic and basic conditions, the primary hydrolysis products are expected to be prop-2-yn-1-amine and acetic acid (or its conjugate base, acetate, in basic media).
-
-
Q2: Is this compound more stable under acidic or basic conditions?
-
A2: The relative stability is dependent on the specific pH and temperature. Generally, amides are most stable at a neutral or near-neutral pH. Extreme acidic or basic conditions will accelerate hydrolysis. The kinetics of hydrolysis for this specific molecule would need to be determined experimentally.
-
-
Q3: How can I monitor the stability of this compound in my formulation?
-
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is recommended. This method should be able to separate the intact this compound from its potential degradation products.
-
-
Q4: Are there any specific storage recommendations for this compound?
-
A4: To ensure long-term stability, it is advisable to store this compound as a solid in a cool, dry, and dark place. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at a low temperature and protected from light, and the pH should be maintained near neutral.
-
Data Presentation
| Stress Condition | Temperature (°C) | Duration (hours) | Concentration of Stressor | % Degradation of this compound | Major Degradation Products Identified |
| Acidic (e.g., 0.1 M HCl) | 60 | 24 | 0.1 M | ||
| Basic (e.g., 0.1 M NaOH) | 60 | 24 | 0.1 M | ||
| Neutral (Water) | 60 | 24 | N/A | ||
| Oxidative (e.g., 3% H₂O₂) | 25 | 24 | 3% | ||
| Photolytic (UV/Vis) | 25 | 24 | N/A | ||
| Thermal (Dry Heat) | 80 | 24 | N/A |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Thermostatically controlled water bath or oven
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize them with an equivalent amount of NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize them with an equivalent amount of HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at different time points and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At various time points, sample the solid or solution, dissolve/dilute appropriately, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time points.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Determine the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
-
If possible, use a mass spectrometer to identify the major degradation products.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
"removing copper catalyst from N-propargylacetamide click reaction mixtures"
A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Copper Catalysts from N-propargylacetamide Click Reaction Mixtures.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-propargylacetamide click reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my N-propargylacetamide click reaction mixture?
Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[1] Furthermore, the presence of copper can affect the stability and purity of the final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]
Q2: What are the most common methods for removing the copper catalyst?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[1][2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1][2][3]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica gel, or alumina.[2][3] These materials can adsorb the copper catalyst, allowing the purified product to pass through.[2][3]
-
Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that have functional groups with a high affinity for copper.[1][2][3] The resin can be stirred with the reaction mixture and then simply filtered off.[1][4]
-
Precipitation: This technique involves converting the copper catalyst into an insoluble form that can be removed by filtration.[1]
Q3: How do I choose the best copper removal method for my N-propargylacetamide product?
The choice of method depends on several factors, including the solubility of your N-propargylacetamide product, the scale of your reaction, and the required level of purity.[3] For small organic molecules like N-propargylacetamide that are soluble in organic solvents, aqueous washes with chelating agents or filtration through silica gel are often sufficient.[3] If your product has some water solubility, using a scavenger resin might be a better option to avoid product loss during aqueous extractions.[4]
Q4: I see a persistent green/blue color in my organic layer after washing. What does this indicate?
A persistent green or blue color in your product is a strong indicator of residual copper contamination.[3] This can occur due to insufficient washing, the formation of a stable complex between your product and copper, or if the pH of the aqueous wash is not optimal for chelation.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent blue/green color in the organic product after aqueous extraction. | 1. Inefficient chelation.[4]2. Insufficient number of washes.[4]3. The N-propargylacetamide product itself is chelating the copper.[4] | 1. Increase the concentration of the chelating agent (e.g., EDTA, ammonia).[4]2. Perform multiple extractions until the aqueous layer is colorless.[4]3. Consider using a scavenger resin for more effective removal.[4] |
| Low product yield after purification. | 1. Product partitioning into the aqueous layer during extraction (if the product has some water solubility).[1][4]2. Product adsorption onto the solid support (silica, alumina).[1][4]3. Product degradation due to pH changes during washing (e.g., with ammonia).[4] | 1. For organic-soluble products, use brine (saturated NaCl solution) to wash the organic layer and reduce the solubility of the organic product in the aqueous phase.[2] For water-soluble products, use scavenger resins.[4]2. Elute the column with a more polar solvent system.[4]3. Use a milder chelating agent like EDTA or wash with a buffered solution.[4] |
| Scavenger resin is ineffective. | 1. Insufficient stirring time or amount of resin.2. The resin is not compatible with the solvent system. | 1. Increase the stirring time and/or the amount of scavenger resin used.2. Consult the manufacturer's guidelines for solvent compatibility. |
| Product is water-soluble, making liquid-liquid extraction difficult. | The product is lost in the aqueous phase during washing.[4] | Use a solid-supported metal scavenger. The resin can be stirred with the aqueous solution of the product and then filtered off.[4] Alternatively, filtration through C18 SPE cartridges can be effective.[4] |
Data on Copper Removal Efficiency
The following table summarizes the typical efficiency of common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the product.
| Method | Typical Residual Copper Level (ppm) | Potential Product Loss | Advantages | Disadvantages |
| Aqueous Wash with EDTA | < 50 | 5 - 15% | Inexpensive and straightforward. | Can be less effective if the product is a strong chelator; potential for product loss if it has some water solubility.[1] |
| Filtration through Silica Gel | < 20 | 5 - 10% | Simple and effective for many small molecules. | Product may adsorb to the silica, leading to yield loss.[1] |
| Solid-Phase Scavengers | < 10 | 1 - 5% | High efficiency and selectivity; simple filtration-based workup.[1] | Higher cost compared to simple aqueous washes.[1] |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for N-propargylacetamide products that are soluble in an organic solvent immiscible with water.
Materials:
-
Reaction mixture containing the N-propargylacetamide product
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt
-
Brine (saturated aqueous NaCl)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Once the click reaction is complete, dilute the reaction mixture with an organic solvent.[4]
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.[4]
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[2]
-
Allow the layers to separate and drain the aqueous layer.[4]
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.[2]
-
Wash the organic layer with an equal volume of brine to remove any residual EDTA and water.[2][4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal with a Scavenger Resin
This protocol is suitable for both organic- and water-soluble N-propargylacetamide products.
Materials:
-
Reaction mixture containing the N-propargylacetamide product
-
Appropriate solvent
-
Copper scavenger resin (e.g., QuadraSil™, SiliaMetS®)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Add the scavenger resin to the solution (typically 3-5 equivalents relative to the copper catalyst).
-
Stir the resulting suspension at room temperature for 4-16 hours.[4] The optimal time may need to be determined empirically.
-
Monitor the removal of copper by taking small aliquots of the solution and analyzing for color or by a more sensitive method if required.[2]
-
Once the copper has been removed, filter the mixture to remove the resin.[4]
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[4]
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.[4]
Visualized Workflows
References
Technical Support Center: Scaling Up N-(prop-2-yn-1-yl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(prop-2-yn-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: I am observing a low yield of my desired product, this compound. What are the potential causes and how can I improve it?
A1: Low yields in the N-alkylation of acetamide with propargyl bromide can stem from several factors. Incomplete deprotonation of acetamide is a common issue. Acetamide is a weak acid, and a sufficiently strong base is required to generate the nucleophilic acetamidate anion.[1] If using a weak or sparingly soluble base like potassium carbonate, the reaction may be slow and incomplete.
Solutions:
-
Stronger Base: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation of the acetamide.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.[2]
-
Temperature: Gently heating the reaction mixture can increase the reaction rate, but excessive heat should be avoided to minimize side reactions.
-
Reagent Purity: Ensure that all reagents, especially the propargyl bromide and the solvent, are dry. Water can quench the strong base and hydrolyze the propargyl bromide.
Q2: My reaction mixture is turning a dark color, and I am isolating a significant amount of a solid byproduct, especially during workup. What is this byproduct and how can I prevent its formation?
A2: The formation of a dark-colored solid byproduct is often indicative of Glaser coupling, a common side reaction involving terminal alkynes.[3] This occurs when the terminal alkyne of the product or starting material undergoes oxidative homocoupling, typically catalyzed by trace amounts of copper ions, to form a 1,3-diyne.[3]
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which is an oxidant in the Glaser coupling reaction.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Copper Contamination: Ensure that the reaction vessel and reagents are free from copper contamination.
Q3: Besides the desired product, I am observing another major peak in my analytical data (e.g., GC-MS or LC-MS) with a higher molecular weight. What could this be?
A3: A common byproduct in N-alkylation reactions is the di-alkylated product, in this case, N,N-di(prop-2-yn-1-yl)acetamide. This occurs when the initially formed product is deprotonated and reacts with another molecule of propargyl bromide.
Solutions:
-
Stoichiometry Control: Use a slight excess of acetamide relative to propargyl bromide to favor the mono-alkylation product.
-
Slow Addition: Add the propargyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can help to minimize the second alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.
Q4: I am having difficulty purifying my product. What are the recommended methods for purifying this compound, especially at a larger scale?
A4: Purification of N-substituted acetamides can be challenging due to the polarity of the amide group.[4]
Recommended Purification Methods:
-
Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is effective. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the product from non-polar impurities and more polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method.[4][5] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexane is often a good starting point.
-
Liquid-Liquid Extraction: An initial workup involving liquid-liquid extraction can remove many impurities. Washing the organic layer with a dilute acid solution can remove any unreacted amine starting materials, while a wash with a dilute base solution can remove acidic byproducts.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the N-alkylation of acetamide with a propargyl halide, typically propargyl bromide, in the presence of a suitable base and solvent.
Q2: What safety precautions should I take when working with propargyl bromide and strong bases like sodium hydride?
A2: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere, and appropriate quenching procedures should be in place.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the starting materials and the formation of the product can be tracked over time.
Q4: What are the key challenges when scaling up this synthesis from the lab to a pilot plant?
A4: Key scale-up challenges include:
-
Heat Management: The reaction can be exothermic, especially with the use of strong bases. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Jacketed reactors with controlled cooling are recommended.
-
Mixing: Ensuring efficient mixing is critical for maintaining a homogeneous reaction mixture, especially when dealing with slurries (e.g., with potassium carbonate). Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Reagent Addition: The rate of addition of propargyl bromide becomes more critical at a larger scale to control the reaction exotherm and minimize di-alkylation.
-
Workup and Purification: Handling large volumes of solvents during extraction and chromatography can be cumbersome. At scale, recrystallization is often the preferred method of purification due to its efficiency and cost-effectiveness.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield and purity of this compound. This data is based on general principles of organic chemistry and may vary depending on specific experimental conditions.
Table 1: Effect of Base on Reaction Yield and Purity
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| K₂CO₃ | Acetone | Reflux | 24 | 40-50 | ~90 |
| Cs₂CO₃ | Acetonitrile | 60 | 12 | 60-70 | >95 |
| NaH | THF | 25 | 4 | 80-90 | >98 |
| KOtBu | THF | 0-25 | 2 | 85-95 | >98 |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | NaH | 25 | 12 | <20 |
| Acetonitrile | NaH | 25 | 6 | 70-80 |
| Tetrahydrofuran (THF) | NaH | 25 | 4 | 80-90 |
| Dimethylformamide (DMF) | NaH | 25 | 2 | >90 |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
Acetamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Propargyl bromide (80% in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetamide (1.0 equivalent).
-
Add anhydrous THF to the flask to dissolve the acetamide.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of propargyl bromide (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
"analytical methods for detecting impurities in n-(prop-2-yn-1-yl)acetamide"
Welcome to the technical support center for the analytical methods used in detecting impurities in N-(prop-2-yn-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: Impurities in this compound can originate from several sources, primarily the manufacturing process and degradation.
-
Process-Related Impurities: These are related to the starting materials, intermediates, and byproducts of the synthesis. A common synthetic route is the acylation of propargylamine with acetyl chloride.[1][2] Therefore, potential process-related impurities include:
-
Unreacted starting materials: Propargylamine and acetyl chloride.
-
Byproducts of starting material manufacturing: Acetyl chloride may contain acetic acid, hydrochloric acid, or phosphorus/sulfur-containing acids.[3][4] Propargylamine may contain water.[5]
-
Reaction byproducts: Di-acetylated propargylamine or other side-reaction products.
-
-
Degradation Products: These can form during storage or under stress conditions. Given the structure of this compound, potential degradation pathways include:
-
Hydrolysis: The amide bond can be susceptible to both acid and base-catalyzed hydrolysis, which would yield propargylamine and acetic acid.
-
Oxidation: The terminal alkyne and other parts of the molecule may be susceptible to oxidation.
-
Polymerization: The terminal alkyne may undergo polymerization, especially under certain storage conditions (e.g., exposure to heat or light).
-
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: The choice of analytical technique depends on the specific impurity and the analytical goal (detection, quantification, identification). The most common and suitable techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for analyzing non-volatile and thermally labile impurities. A reversed-phase HPLC method with UV detection is generally a good starting point for this compound and its polar impurities.
-
Gas Chromatography (GC): GC is ideal for volatile and semi-volatile impurities, such as residual starting materials like propargylamine and acetyl chloride.[6] Often, derivatization is required for polar analytes to improve their volatility and chromatographic behavior.[7][8]
-
Mass Spectrometry (MS): Coupling MS with either HPLC (LC-MS) or GC (GC-MS) is highly recommended for the identification of unknown impurities by providing molecular weight and structural information.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assay of the API's stability. To develop such a method, you should perform forced degradation studies. This involves subjecting a solution of this compound to various stress conditions to intentionally generate degradation products. The typical stress conditions are:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., Heating the solid drug at 105 °C for 24 hours.
-
Photolytic Degradation: e.g., Exposing the drug solution to UV light (e.g., 254 nm) and visible light.
After stressing the samples, they are analyzed by HPLC to ensure that all degradation peaks are well-resolved from the main this compound peak.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound or impurities. | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload. | 1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the mobile phase or a weaker solvent. 4. Reduce the injection volume or sample concentration. |
| Co-elution of impurities with the main peak or with each other. | 1. Insufficient chromatographic resolution. 2. Inadequate mobile phase composition. | 1. Optimize the gradient profile (if using gradient elution). 2. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). 3. Try a different column chemistry (e.g., C8, Phenyl-Hexyl). |
| Baseline noise or drift. | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector flow cell. 3. Leaks in the system. | 1. Degas the mobile phase. 2. Flush the system with a clean, strong solvent. 3. Check for loose fittings and replace seals if necessary. |
| No peaks detected. | 1. No injection occurred. 2. Detector is off or not set to the correct wavelength. 3. Sample degradation. | 1. Check the autosampler for proper operation. 2. Verify detector settings. 3. Prepare a fresh sample and standard. |
GC-MS Method Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape for starting material impurities. | 1. Active sites in the inlet liner or column. 2. Incomplete derivatization (if applicable). | 1. Use a deactivated liner and/or trim the front of the column. 2. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). |
| Low sensitivity for impurities. | 1. Suboptimal injection parameters. 2. MS source is dirty. | 1. Optimize the inlet temperature and split ratio. 2. Clean the MS ion source. |
| Mass spectra do not match library spectra. | 1. Co-eluting peaks. 2. Incorrect MS tuning. | 1. Improve chromatographic separation. 2. Re-tune the mass spectrometer. |
Data Presentation
The following tables summarize typical quantitative data that would be generated during the validation of an analytical method for impurities in this compound. (Note: These are example values for illustrative purposes).
Table 1: HPLC Method Validation Summary
| Parameter | Propargylamine | Acetic Acid | Unknown Impurity 1 |
| Retention Time (min) | 2.5 | 3.1 | 4.8 |
| LOD (µg/mL) | 0.05 | 0.1 | 0.02 |
| LOQ (µg/mL) | 0.15 | 0.3 | 0.06 |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Recovery (%) | 98-102 | 95-105 | 99-101 |
| Precision (%RSD) | < 2.0 | < 3.0 | < 1.5 |
Table 2: GC-MS Method Validation Summary for Volatile Impurities
| Parameter | Propargylamine | Acetyl Chloride (as derivative) |
| Retention Time (min) | 5.2 | 6.8 |
| LOD (ng/mL) | 1 | 2 |
| LOQ (ng/mL) | 3 | 6 |
| Linearity (r²) | > 0.999 | > 0.998 |
| Recovery (%) | 97-103 | 96-104 |
| Precision (%RSD) | < 5.0 | < 5.0 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound and known impurity standards in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL for the API and 10 µg/mL for the impurities.
-
Sample Solution: Prepare the sample at a concentration of 1 mg/mL in the same diluent.
Protocol 2: GC-MS Method for Volatile Impurities
1. Instrumentation:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer.
2. Derivatization (for Acetyl Chloride):
-
React the sample containing acetyl chloride with a suitable alcohol (e.g., methanol) in the presence of a base to form the corresponding ester, which is more amenable to GC analysis.[7]
3. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Logical relationship of impurity sources and analysis.
References
- 1. Propargylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 4. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propargylamine 98 2450-71-7 [sigmaaldrich.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. japsonline.com [japsonline.com]
- 8. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Analysis of N-(prop-2-yn-1-yl)acetamide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is a critical cornerstone of their work. This guide provides a comprehensive analysis of N-(prop-2-yn-1-yl)acetamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed examination of its spectral features. Furthermore, this guide presents a standardized experimental protocol for NMR analysis and objectively compares the utility of NMR with other common analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS), in the structural characterization of small molecules.
Structural Analysis of this compound by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of the ¹H and ¹³C NMR spectra of this compound allows for the unambiguous assignment of all proton and carbon signals, confirming the molecule's structural integrity.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of structurally similar compounds, the predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (acetyl) | ~2.0 | Singlet | 3H | - |
| -C≡CH (alkynyl) | ~2.2 | Triplet | 1H | ~2.5 |
| -CH₂- (methylene) | ~4.0 | Doublet of triplets | 2H | ~2.5 and ~5.5 |
| -NH- (amide) | Broad singlet | 1H | - |
Note: The chemical shift of the amide proton (-NH-) can be highly variable and may be broadened due to quadrupole effects and exchange with trace amounts of water.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments in this compound. The predicted chemical shifts for each carbon atom are presented below.
| Carbon | Chemical Shift (δ, ppm) |
| -C H₃ (acetyl) | ~23 |
| -C H₂- (methylene) | ~29 |
| -C ≡CH (alkynyl) | ~72 |
| -C≡C H (alkynyl) | ~80 |
| -C =O (carbonyl) | ~170 |
Experimental Protocol for NMR Analysis
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring a minimum sample height of 4 cm.
2. ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay: 2 - 5 seconds.
-
Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.
3. ¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay: 2 - 5 seconds.
-
Number of Scans: 128 - 1024 scans, or more, depending on the sample concentration.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).
Workflow for NMR Structural Elucidation
Caption: Workflow for the structural elucidation of a small organic molecule using NMR spectroscopy.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive analysis often involves the use of complementary techniques.[1] The table below compares the utility of NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the characterization of small organic molecules.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed information on the carbon-hydrogen framework, including connectivity, stereochemistry, and the electronic environment of atoms.[1] | Non-destructive; provides unambiguous structural information; quantitative. | Lower sensitivity compared to MS; can be time-consuming to acquire spectra for insensitive nuclei like ¹³C. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Identification of functional groups present in a molecule (e.g., C=O, N-H, C≡C).[2] | Fast and simple to operate; good for identifying the presence or absence of specific functional groups. | Provides limited information on the overall molecular structure and connectivity; not typically quantitative. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Determination of the molecular weight and molecular formula of a compound; provides information on fragmentation patterns which can aid in structural elucidation.[1] | Extremely high sensitivity; can be coupled with chromatographic techniques for mixture analysis. | Isomeric and isobaric compounds can be difficult to distinguish; fragmentation can be complex and difficult to interpret without reference data. |
Logical Relationship of Analytical Techniques for Structural Elucidation
Caption: The complementary roles of IR, MS, and NMR in the structural elucidation of an unknown compound.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-propargylacetamide
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing critical insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of N-propargylacetamide with its close structural analogs, N-ethylacetamide and N-propylacetamide, supported by established fragmentation principles and experimental data for the latter.
Comparative Fragmentation Analysis
The fragmentation of amides in mass spectrometry is a well-understood process, typically initiated by the ionization of a non-bonding electron on the nitrogen or oxygen atom.[1][2][3] The subsequent fragmentation is driven by the stability of the resulting radical cations and neutral losses.[1][2] For N-substituted acetamides, key fragmentation pathways include alpha-cleavage at the carbonyl group and cleavage of the N-C bond.
Here, we compare the anticipated fragmentation of N-propargylacetamide with the experimentally determined fragmentation of N-ethylacetamide and N-propylacetamide. The presence of the electron-withdrawing alkyne group in N-propargylacetamide is expected to influence its fragmentation behavior relative to its saturated counterparts.
| Fragment (m/z) | N-propargylacetamide (Predicted) | N-ethylacetamide (Experimental) [4][5] | N-propylacetamide (Experimental) [6] | Fragment Identity |
| Molecular Ion [M] | 97 | 87 | 101 | Intact molecule |
| [M-15] | 82 | 72 | 86 | Loss of •CH₃ from the acetyl group |
| [M-28] | - | - | 73 | Loss of C₂H₄ via McLafferty rearrangement |
| [M-29] | - | 58 | 72 | Loss of •C₂H₅ |
| [M-42] | 55 | 45 | 59 | Loss of ketene (CH₂=C=O) |
| [M-43] | 54 | 44 | 58 | Loss of •CH₂C≡CH (propargyl radical) |
| [M-56] | 41 | - | - | Loss of propargylamine radical |
| 43 | 43 | 43 | 43 | Acetyl cation [CH₃CO]⁺ |
| 39 | 39 | - | - | Propargyl cation [C₃H₃]⁺ |
Deciphering the Fragmentation Pathways
The fragmentation of N-propargylacetamide is predicted to follow several key pathways, as illustrated below. These pathways are analogous to those observed for other N-substituted amides, with modifications arising from the presence of the propargyl group.
Caption: Predicted fragmentation pathway of N-propargylacetamide.
Experimental Protocols
The following provides a general methodology for the analysis of N-substituted acetamides using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve the amide sample in a volatile, high-purity solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Ensure the sample is free of particulate matter; filter if necessary.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated at a temperature of 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final hold: 250°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[7]
-
Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with library spectra.[1][7]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-300.
-
Data Acquisition: Full scan mode.
The general workflow for compound characterization by mass spectrometry is depicted in the following diagram.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetamide, N-ethyl- [webbook.nist.gov]
- 6. N-(n-Propyl)acetamide [webbook.nist.gov]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of the Reactivity of N-(prop-2-yn-1-yl)acetamide and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-(prop-2-yn-1-yl)acetamide with other terminal alkynes in key organic reactions. The information is intended to assist researchers in selecting the appropriate alkyne for their specific application, whether in bioconjugation, materials science, or the synthesis of complex molecules. The comparison focuses on three widely utilized reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and hydroamination.
Executive Summary
This compound, a propargyl amide, demonstrates a favorable balance of reactivity, stability, and synthetic accessibility, making it a versatile building block in organic synthesis. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it exhibits robust reactivity, comparable to other propargyl derivatives, though slightly less reactive than electronically activated propiolamides. For Sonogashira couplings and hydroamination reactions, its reactivity is governed by the general principles of electronic and steric effects common to terminal alkynes. While specific kinetic data for this compound in these latter reactions is not extensively available in a comparative format, this guide provides the foundational principles and experimental protocols to enable its effective utilization.
I. Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and materials science due to its high efficiency, selectivity, and biocompatibility.[1] The reactivity of the alkyne component is a critical factor in the overall reaction rate.
Quantitative Comparison of Alkyne Reactivity in CuAAC
The following table summarizes the relative performance of various terminal alkynes in a ligand-accelerated CuAAC reaction under bioconjugation conditions. The data is extracted from a study by V. V. Fokin and coworkers, which provides a direct comparison of reaction times to 50% and 90% completion.[2] N-propargylamides, such as this compound, are represented by compound F in this study.
| Alkyne Type | Example Compound | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propiolamide | A (N-benzylpropiolamide) | ~5 | ~15 |
| Propargyl Ether | B (Propargyl-O-CH₃) | ~8 | ~20 |
| Propargyl Ether | C (Propargyl-O-Bn) | ~8 | ~20 |
| Propargyl Ether | D (Propargyl-O-PEG) | ~8 | ~20 |
| Propiolamide | E (N,N-dimethylpropiolamide) | ~10 | ~30 |
| N-Propargylamide | F (N-benzyl-N-propargylacetamide) | ~12 | ~35 |
| Propargylamine | G (N,N-dibenzylpropargylamine) | ~15 | ~40 |
| Propargylamine | H (N-propargylmorpholine) | ~15 | ~40 |
| Propargylamine | I (N-propargyl-N-methyl-p-toluenesulfonamide) | ~15 | ~40 |
| Propargyl Alcohol | J (Propargyl alcohol) | ~18 | ~50 |
| Aromatic Alkyne | K (Phenylacetylene) | ~25 | >60 |
| Aliphatic Alkyne | L (1-Octyne) | ~30 | >60 |
| Aliphatic Alkyne | M (3,3-dimethyl-1-butyne) | ~35 | >60 |
Data extracted from graphical representations in reference[2]. Conditions: 10 µM CuSO₄, 50 µM THPTA ligand, 1 mM sodium ascorbate, in aqueous buffer.
Analysis of CuAAC Reactivity:
-
Propiolamides (A, E) are generally the most reactive alkynes in CuAAC, which is attributed to their electron-deficient nature that facilitates the cycloaddition.[2] However, this increased reactivity can also lead to a higher propensity for side reactions, such as Michael addition with nucleophiles.[2]
-
Propargyl ethers (B, C, D) exhibit very good reactivity, slightly faster than N-propargylamides.[2]
-
N-propargylamides (F) , including this compound, show robust and reasonably fast reaction rates, making them excellent choices for a balance of reactivity and stability.[2][3]
-
Propargylamines (G, H, I) and propargyl alcohol (J) are also effective substrates, with slightly slower kinetics compared to propargyl ethers and amides.[2]
-
Aromatic (K) and aliphatic (L, M) alkynes are noticeably slower in CuAAC reactions under these conditions.[2]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for a small-scale CuAAC reaction.
Materials:
-
Alkyne-containing molecule (e.g., this compound)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Solvent (e.g., DMSO, if needed to dissolve starting materials)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-containing molecule and the azide-containing molecule in the chosen buffer.
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently and allow it to react at room temperature. Reaction times can vary from minutes to hours, depending on the concentration and reactivity of the substrates.
-
The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.
-
Upon completion, the product can be purified using standard chromatographic techniques.
II. Reactivity in Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] The reactivity of the alkyne in this reaction is influenced by both electronic and steric factors.
Qualitative Comparison of Alkyne Reactivity in Sonogashira Coupling
-
Electronic Effects: The acidity of the terminal alkyne proton plays a role in the formation of the copper acetylide intermediate. Electron-withdrawing groups near the alkyne can increase this acidity, potentially facilitating the reaction. However, strong electron-withdrawing groups can also deactivate the palladium catalyst.
-
Steric Hindrance: Bulky substituents near the alkyne can hinder the approach of the palladium complex, thereby slowing down the reaction. Propargyl derivatives like this compound are relatively unhindered at the alkyne terminus.
-
Substrate Scope: The Sonogashira reaction is generally tolerant of a wide range of functional groups on the alkyne. Propargyl alcohols, ethers, and amides are all commonly used and effective substrates.
In practice, the reactivity in a Sonogashira coupling is often more sensitive to the nature of the aryl/vinyl halide (I > Br > Cl) and the choice of catalyst, ligands, and base than to moderate structural variations in the alkyne component.
Experimental Protocol: Sonogashira Coupling
This is a general protocol for a palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
Terminal alkyne (e.g., this compound)
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl or vinyl halide, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically filtered to remove the amine salt and catalyst residues.
-
The filtrate is then subjected to an aqueous workup and the product is purified by column chromatography.
III. Reactivity in Hydroamination
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. For terminal alkynes, this can lead to the formation of enamines or imines. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is a key consideration and is highly dependent on the catalyst and reaction conditions.
Qualitative Comparison of Alkyne Reactivity in Hydroamination
Similar to the Sonogashira coupling, direct quantitative comparisons of this compound with a broad range of alkynes in hydroamination are scarce. The reactivity is influenced by:
-
Electronic Effects: Electron-withdrawing groups on the alkyne can influence the regioselectivity of the amine addition.
-
Steric Effects: Bulky groups on the alkyne can direct the incoming amine to the less hindered terminal carbon.
-
Catalyst: The choice of catalyst is paramount in hydroamination, with various metals (e.g., gold, titanium, copper) and organocatalysts promoting different outcomes. For instance, copper-catalyzed hydroamination of propargyl imidates has been shown to proceed in high yields.[5]
Propargyl amides and related structures can undergo hydroamination, and the specific conditions will dictate the product formed. For example, base-mediated hydroamination of propargylamines has been utilized for the synthesis of imidazole-2-thiones.[5]
Experimental Protocol: Copper-Catalyzed Hydroamination of a Propargyl Derivative
The following is a representative protocol for the hydroamination of a propargyl imidate, which shares structural similarities with this compound.
Materials:
-
Propargyl substrate (e.g., a propargyl imidate)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Chloroform-d for NMR monitoring, or another suitable solvent)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the propargyl substrate in the anhydrous solvent.
-
Add a catalytic amount of CuI (e.g., 5 mol%).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by NMR spectroscopy or other suitable analytical techniques.
-
Upon completion, the product may be isolated directly after removal of the solvent, or may require purification by chromatography depending on the substrate and any side products.
Conclusion
This compound is a highly versatile and reactive terminal alkyne suitable for a range of chemical transformations. In the context of CuAAC, it provides a desirable balance of reactivity and stability, making it a reliable choice for bioconjugation and the synthesis of complex molecules. While direct quantitative comparisons in Sonogashira coupling and hydroamination are less common, its reactivity in these transformations is governed by well-established principles of electronic and steric effects, and it is expected to perform well under appropriate catalytic conditions. The experimental protocols and comparative data provided in this guide should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
Unambiguous Structural Determination: A Comparative Guide to the Validation of N-(prop-2-yn-1-yl)acetamide
For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a critical cornerstone of chemical research. The spatial arrangement of atoms dictates a compound's physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other widely used analytical techniques for the validation of the N-(prop-2-yn-1-yl)acetamide structure.
This compound is a small molecule of interest in various chemical contexts. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are invaluable for providing evidence of its chemical identity and connectivity, only X-ray crystallography can provide a definitive, high-resolution map of its atomic arrangement in the solid state.
Method Comparison: At a Glance
The following table summarizes the key features and data obtained from X-ray crystallography and compares them with those from common spectroscopic techniques used in the structural characterization of this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Connectivity of atoms (e.g., ¹H-¹H, ¹H-¹³C), chemical environment of nuclei. | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | Presence of functional groups (e.g., C=O, N-H, C≡C-H). |
| Sample Requirement | High-quality single crystal (typically >0.1 mm).[1][2] | Milligram quantities in solution. | Microgram to nanogram quantities. | Milligram quantities (solid or liquid). |
| Throughput | Low to medium. | High. | High. | High. |
| Cost | High. | Medium to high. | Medium. | Low. |
| Data Interpretation | Requires specialized software and crystallographic expertise. | Interpretation of chemical shifts, coupling constants, and multidimensional spectra. | Analysis of mass-to-charge ratios and fragmentation pathways. | Correlation of absorption bands to specific molecular vibrations. |
| Ambiguity | Unambiguous determination of molecular structure.[3] | Can be ambiguous for complex stereoisomers without extensive 2D NMR experiments. | Does not provide stereochemical information. | Provides limited information on the overall molecular structure. |
Experimental Workflow for X-ray Crystallography
The process of determining a molecular structure by X-ray crystallography involves several key steps, from crystal preparation to structure refinement and validation. The logical workflow for this process is depicted below.
Detailed Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane). The process should be undisturbed to allow for the formation of well-ordered crystals.[1]
-
Crystal Mounting and Data Collection : A suitable single crystal (typically with dimensions greater than 0.1 mm) is selected and mounted on a goniometer head.[1][2] The crystal is then placed in a single-crystal X-ray diffractometer. Data collection is performed at a controlled low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument is equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.5418 Å).[4] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., CCD or CMOS).[2]
-
Data Processing and Structure Solution : The collected diffraction data are processed to yield a set of reflection intensities. The crystal system and space group are determined from the diffraction pattern. The structure is then solved using direct methods for small molecules.[2] This initial solution provides a preliminary electron density map.
-
Structure Refinement : The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
-
Validation and Deposition : The final refined structure is validated using crystallographic software to check for geometric consistency and other quality metrics. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are used. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of protons and carbons and to confirm connectivity.
Mass Spectrometry
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer is used to determine the accurate mass of the molecular ion, which confirms the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid this compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
References
A Comparative Guide to the Kinetics of N-(prop-2-yn-1-yl)acetamide in Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the efficiency and predictability of chemical reactions are paramount. This guide provides a comparative analysis of the kinetic performance of N-(prop-2-yn-1-yl)acetamide in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We present a quantitative comparison with alternative alkynes, detailed experimental protocols for kinetic analysis, and visualizations of the reaction pathway and experimental workflow.
Data Presentation: A Quantitative Comparison
The choice of alkyne substrate in a CuAAC reaction can significantly influence the reaction rate. While specific kinetic data for this compound is not extensively documented in the form of rate constants, comparative studies on structurally similar compounds provide valuable insights into its reactivity. The following table summarizes the relative performance of various terminal alkynes in a typical bioconjugation setting, highlighting the efficiency of propargyl amides.
Table 1: Comparative Reaction Kinetics of Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Substrate Category | Specific Example | Time to 50% Completion (min) | Time to 90% Completion (min) | Relative Reactivity |
| Propargyl Amides | N-Propargylamide | ~10 | ~25 | High |
| Propiolamides | N-Phenylpropiolamide | <10 | <20 | Very High |
| Propargyl Ethers | Propargyl Ether | ~10 | ~25 | High |
| Propargylamines | Propargylamine | ~15 | ~30 | Moderate |
| Propargyl Alcohols | Propargyl Alcohol | ~15 | ~30 | Moderate |
| Aromatic Alkynes | Phenylacetylene | >30 | >60 | Low |
| Aliphatic Alkynes | 1-Octyne | >30 | >60 | Low |
Data is approximated from graphical representations in a comparative study and is intended for relative comparison.[1] Actual reaction times can vary based on specific reaction conditions.
Experimental Protocols
Accurate kinetic analysis of cycloaddition reactions requires meticulous experimental design and execution. Below are detailed methodologies for key experiments to assess the kinetics of this compound in a CuAAC reaction.
Protocol 1: General Procedure for Kinetic Analysis of CuAAC Reactions
This protocol outlines a typical setup for monitoring the progress of a CuAAC reaction using fluorescence spectroscopy, a common method for real-time kinetic analysis.
Materials:
-
This compound (or alternative alkyne)
-
Azide-functionalized fluorogenic probe (e.g., a coumarin or rhodamine azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Microplate reader or fluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a 1 mM stock solution of the azide-functionalized fluorogenic probe in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube or a well of a microplate, combine the following in order:
-
Buffer (e.g., PBS) to bring the final volume to 500 µL.
-
This compound stock solution to achieve the desired final concentration (e.g., 500 µM).[2]
-
Azide-fluorogenic probe stock solution to a final concentration of 10 µM.
-
-
-
Catalyst Premix:
-
Initiation of the Reaction:
-
Kinetic Monitoring:
-
Immediately place the reaction vessel in the fluorometer or microplate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe.
-
Record data points at regular intervals until the reaction reaches completion (i.e., the fluorescence signal plateaus).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction can be determined from the initial slope of the curve.
-
The time to reach 50% (t₁/₂) and 90% completion can be calculated from the kinetic trace.[1]
-
Mandatory Visualization
To elucidate the processes involved in the kinetic studies of this compound in cycloaddition reactions, the following diagrams are provided.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for the kinetic analysis of a CuAAC reaction.
References
N-Propargylacetamide: A Comparative Guide to a Versatile Bioorthogonal Handle for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological inquiry. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the covalent modification of proteins in their native environment with minimal perturbation. Among the diverse array of bioorthogonal handles, N-propargylacetamide, a terminal alkyne, has emerged as a reliable and versatile tool. This guide provides an objective comparison of N-propargylacetamide with other prominent bioorthogonal handles, supported by experimental data and detailed methodologies, to inform the selection of the optimal tool for specific research applications.
Executive Summary
N-propargylacetamide serves as a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction. Its key advantages lie in its small size, good reactivity, and the stability of the resulting triazole linkage. This guide compares N-propargylacetamide to other popular bioorthogonal handles, including other alkynes, strained cyclooctynes, cyclopropenes, and tetrazines, across critical performance metrics such as reaction kinetics, stability, cell permeability, and potential cytotoxicity. While N-propargylacetamide offers a robust and cost-effective option for many applications, the choice of the ideal bioorthogonal handle will ultimately depend on the specific experimental context, such as the need for copper-free conditions or exceptionally fast reaction rates.
Quantitative Performance Comparison
The selection of a bioorthogonal handle is often dictated by a quantitative assessment of its performance. The following tables summarize key parameters for N-propargylacetamide and its alternatives.
Table 1: Reaction Kinetics of Common Bioorthogonal Handles
| Bioorthogonal Handle Pair | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| N-propargylacetamide + Azide | CuAAC | ~10² - 10⁴ [1] | Good kinetics, stable product, small handle | Requires copper catalyst, which can be toxic to cells |
| Terminal Alkyne (general) + Azide | CuAAC | 10² - 10⁴[1] | Widely used, reliable | Requires copper catalyst |
| Bicyclononyne (BCN) + Azide | SPAAC | ~0.14[2] | Copper-free, good stability | Slower kinetics than iEDDA |
| Dibenzocyclooctyne (DBCO) + Azide | SPAAC | ~0.1 - 2.3[2] | Copper-free, good biocompatibility | Slower kinetics than iEDDA |
| trans-Cyclooctene (TCO) + Tetrazine | iEDDA | 10³ - 10⁶[2] | Exceptionally fast, no catalyst needed | TCO can be light-sensitive |
| Norbornene + Tetrazine | iEDDA | ~1 - 10[2] | Stable dienophile, good kinetics | Slower than TCO-based reactions |
| 1-methyl-3-amidomethyl-cyclopropene + Tetrazine | iEDDA | >100[3] | Small size, fast kinetics | Stability can be a concern |
Table 2: Qualitative Comparison of Bioorthogonal Handle Properties
| Bioorthogonal Handle | Relative Size | Cellular Stability | Cell Permeability | Potential Cytotoxicity |
| N-propargylacetamide | Small | Generally Good | Good | Low (handle), Moderate (with Cu catalyst) [4] |
| Other Terminal Alkynes | Small | Generally Good | Good | Low (handle), Moderate (with Cu catalyst) |
| Strained Cyclooctynes (BCN, DBCO) | Large | High[2] | Moderate to Good | Low |
| Cyclopropenes | Small | Variable, can be less stable[5] | Good | Low |
| Tetrazines | Moderate | Can have limited stability in aqueous media[2] | Good | Generally Low |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of bioorthogonal handles.
Protocol 1: General Procedure for Protein Labeling via CuAAC using N-propargylacetamide
This protocol describes the labeling of a protein containing an azide group with a reporter molecule functionalized with N-propargylacetamide.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
N-propargylacetamide-functionalized reporter molecule (e.g., fluorescent dye)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (50 mM in water)
-
Desalting column
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the N-propargylacetamide-reporter (2-5 molar excess).
-
Add the THPTA ligand to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess reagents and purify the labeled protein using a desalting column.
-
Determine the labeling efficiency using methods such as SDS-PAGE with in-gel fluorescence or mass spectrometry.[6][7]
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol allows for the evaluation of the cytotoxic effects of the bioorthogonal handle and the labeling reaction components.[5]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well plates
-
N-propargylacetamide and other bioorthogonal handles to be tested
-
Copper(II) sulfate and sodium ascorbate (for CuAAC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the bioorthogonal handle, both alone and in combination with the necessary reaction components (e.g., copper/ascorbate for N-propargylacetamide). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1][8][9][10][11]
Protocol 3: Evaluation of Intracellular Stability
This protocol provides a framework for assessing the stability of a bioorthogonal handle within the cellular environment.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Bioorthogonal handle conjugated to a reporter (e.g., a fluorophore)
-
Lysis buffer
-
Analytical method for quantification (e.g., LC-MS or fluorescence spectroscopy)
Procedure:
-
Incubate cells with the bioorthogonal handle-reporter conjugate at a specific concentration for a defined period.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), wash the cells thoroughly with PBS to remove any extracellular compound.
-
Lyse the cells and collect the lysate.
-
Quantify the amount of intact bioorthogonal handle-reporter conjugate in the cell lysate using a suitable analytical method.
-
Plot the concentration of the intact conjugate over time to determine its intracellular half-life. The stability of a compound in cell culture can be influenced by various factors including media composition, pH, temperature, and the presence of cellular enzymes.[12][13][14][15][16]
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and the logical relationship of factors influencing the choice of a bioorthogonal handle.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 7. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
"performance comparison of different catalysts for N-propargylacetamide reactions"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-propargylacetamides is a critical step in the development of various pharmaceuticals and functional materials. The most common and atom-economical route to these compounds involves a two-step process: a multicomponent A³ (aldehyde-alkyne-amine) coupling reaction to form a propargylamine intermediate, followed by N-acetylation. The choice of catalyst for the initial A³ coupling step is paramount, as it significantly influences the reaction's efficiency, yield, and environmental footprint.
This guide provides a comparative analysis of different catalysts for the synthesis of a model propargylamine, N-(1,3-diphenylprop-2-yn-1-yl)piperidine, a key precursor for N-propargylacetamides. The comparison is based on experimental data from peer-reviewed literature, focusing on catalyst performance under various conditions.
Performance Comparison of Catalysts for A³ Coupling
The following table summarizes the performance of various catalysts in the A³ coupling reaction of benzaldehyde, piperidine, and phenylacetylene. This model reaction is a widely accepted benchmark for evaluating catalyst efficacy in propargylamine synthesis.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper-Based Catalysts | ||||||
| CuCl | 10 | Toluene | 100 | 12 | 92 | [1] |
| CuI | 2.5 - 10 | Solvent-free | Ambient | 0.03 - 4 | up to 99 | [2][3] |
| Cu/Al Sponge | 0.12 (based on Cu) | Toluene | 110 | 24 | 94 | |
| Cu₂O Microcrystals | 7.7 | Ethanol | 100 | 8 | High | [4] |
| CuO/Fe₂O₃ NPs | 5 mg | Solvent-free | 110 | - | 92 | [5] |
| Cu-functionalized MIL-101(Cr) | 15 mg | Solvent-free | 100 | 1 | 86 | [6] |
| Gold-Based Catalysts | ||||||
| Au₁₃ Nanoclusters | 0.5 | Neat | Room Temp. | 12 | Low Conversion | [7] |
| Au₂₅ Nanoclusters | 0.5 | Neat | Room Temp. | 12 | Low Conversion | [7] |
| Au-Nanorods | 1.0 mL colloid | - | 80-120 | - | High | [8] |
| HAuCl₄ | - | - | - | - | High | [9] |
| Silver-Based Catalysts | ||||||
| AgI | 1.5 - 3 | Water | 100 | - | Moderate to High | [10] |
| Zinc-Based Catalysts | ||||||
| Zn(OTf)₂ | - | Solvent-free | - | - | High | [11] |
| Other Metal-Based Catalysts | ||||||
| NiCl₂ | - | - | - | - | High | |
| FeCl₃ | - | - | - | - | High |
Note: Direct comparison of yields should be done with caution as reaction conditions such as solvent, temperature, and reaction time vary between studies. "High" and "Moderate" yields are reported as described in the source material where specific quantitative data was not available.
Experimental Protocols
General Experimental Protocol for A³ Coupling Reaction
This protocol is a generalized procedure for the synthesis of N-(1,3-diphenylprop-2-yn-1-yl)piperidine, the precursor to N-propargylacetamide.
Materials:
-
Catalyst (e.g., CuCl, 10 mol%)
-
Benzaldehyde (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Phenylacetylene (1.3 mmol)
-
Toluene (or other suitable solvent)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the catalyst, benzaldehyde (1.0 mmol), piperidine (1.2 mmol), phenylacetylene (1.3 mmol), and the chosen solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C for CuCl in toluene) for the required duration (e.g., 12 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up. Typically, this involves adding water and extracting the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure propargylamine.
Experimental Protocol for N-acetylation of Propargylamine
This protocol describes the conversion of the synthesized propargylamine to the final N-propargylacetamide product.
Materials:
-
N-(1,3-diphenylprop-2-yn-1-yl)piperidine (1.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
Pyridine (as solvent)
-
Dichloromethane (for work-up)
-
1 M HCl (for work-up)
-
Saturated aqueous NaHCO₃ (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the propargylamine (1.0 equiv) in pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equiv) to the solution.
-
Allow the reaction mixture to stir at room temperature and monitor its completion by TLC.
-
Quench the reaction by adding methanol.
-
Remove the solvent by co-evaporation with toluene.
-
Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-propargylacetamide by silica gel column chromatography.
Visualizations
A³ Coupling Reaction Mechanism
The generally accepted mechanism for the metal-catalyzed A³ coupling reaction involves the formation of a metal acetylide and an iminium ion, which then react to form the propargylamine product.[1]
Caption: Generalized mechanism of the metal-catalyzed A³ coupling reaction.
Experimental Workflow for N-Propargylacetamide Synthesis
The overall process for synthesizing N-propargylacetamide can be visualized as a two-stage workflow.
Caption: Workflow for the two-step synthesis of N-propargylacetamide.
References
- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [PDF] Solvent-free synthesis of propargylamines: an overview | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cem.de [cem.de]
- 9. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Confirmation of Synthesized N-(prop-2-yn-1-yl)acetamide: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for confirming the purity of N-(prop-2-yn-1-yl)acetamide against other common analytical techniques. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its purity is paramount to ensure the reliability and reproducibility of downstream applications. While several methods can be employed to assess purity, HPLC often stands out for its high resolution, sensitivity, and quantitative accuracy.
Comparison of Analytical Methods for Purity Determination
This section provides a head-to-head comparison of HPLC with alternative methods such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.
| Analytical Method | Principle | Resolution | Throughput | Quantitative Accuracy | Key Advantages | Key Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High to Very High | Medium to High | Excellent | High resolution of complex mixtures, accurate quantification, non-destructive. | Higher cost of instrumentation and solvents, requires method development. |
| TLC (Thin-Layer Chromatography) | Separation based on differential adsorption on a thin layer of adsorbent material. | Low to Medium | High | Semi-quantitative | Simple, rapid, and inexpensive for preliminary screening. | Lower resolution, not suitable for accurate quantification. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Very High | Medium | Excellent | High sensitivity and specificity, provides structural information. | Requires volatile and thermally stable analytes, potential for thermal degradation. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | - | Low | Good (qNMR) | Provides detailed structural information, can be used for quantification (qNMR). | Lower sensitivity compared to other methods, requires expensive instrumentation. |
Experimental Protocol: Purity Determination of this compound by HPLC
This protocol outlines a standard reverse-phase HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (high purity)
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. The purity of the synthesized sample can be calculated using the area normalization method or by using the calibration curve.
Purity Calculation (Area Normalization):
Workflow for HPLC Purity Confirmation
The following diagram illustrates the general workflow for confirming the purity of synthesized this compound using HPLC.
Caption: Workflow for HPLC purity analysis of this compound.
Hypothetical Experimental Data
The following table presents a hypothetical but realistic comparison of purity data obtained for a synthesized batch of this compound using different analytical methods.
| Method | Retention Time / Chemical Shift | Peak Area / Integral | Calculated Purity (%) |
| HPLC | 4.2 min | 1,250,000 | 99.5 |
| TLC | Rf = 0.5 | - | >95 (visual estimation) |
| GC-MS | 6.8 min | 98.9% (relative abundance) | 98.9 |
| ¹H NMR | - | - | >99 (by integration) |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experimental conditions and the purity of the synthesized compound.
Conclusion
For the definitive confirmation of this compound purity, HPLC is the recommended method due to its high resolution, quantitative accuracy, and robustness. While other techniques like TLC can be useful for rapid qualitative checks, and GC-MS and NMR provide valuable structural information, HPLC offers the most reliable and precise data for purity assessment, which is crucial for regulatory submissions and ensuring the quality of the final product in drug development and other high-stakes research areas. The detailed protocol and workflow provided in this guide offer a solid starting point for establishing a validated purity testing method for this compound in your laboratory.
"spectral database for n-(prop-2-yn-1-yl)acetamide and its derivatives"
Comparison of Spectral Data Availability
The availability of experimental spectral data for N-(prop-2-yn-1-yl)acetamide is limited in major public databases. However, predicted data and experimental data for a number of its derivatives can be compiled. This guide focuses on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, which are crucial for structural elucidation and characterization.
Mass Spectrometry Data
Mass spectrometry data is valuable for determining the molecular weight and fragmentation patterns of a compound. The following table summarizes the available MS and predicted Collision Cross Section (CCS) data for this compound and some of its derivatives.
| Compound Name | Database | Adduct | m/z | Predicted CCS (Ų) | Data Type |
| This compound | PubChemLite | [M+H]+ | 98.060041 | 118.8 | Predicted |
| [M+Na]+ | 120.04198 | 128.0 | Predicted | ||
| [M-H]- | 96.045489 | 118.8 | Predicted | ||
| [M+NH4]+ | 115.08659 | 139.4 | Predicted | ||
| [M+K]+ | 136.01592 | 127.2 | Predicted | ||
| 2-chloro-N-(prop-2-yn-1-yl)acetamide | PubChemLite | [M+H]+ | 132.02108 | 124.1 | Predicted |
| [M+Na]+ | 154.00302 | 134.2 | Predicted | ||
| [M-H]- | 130.00652 | 124.0 | Predicted | ||
| [M+NH4]+ | 149.04762 | 144.3 | Predicted | ||
| [M+K]+ | 169.97696 | 131.2 | Predicted | ||
| N-(1-phenylpropan-2-yl)-N-(prop-2-yn-1-yl)acetamide | PubChem | [M+H]+ | 216.1383 | - | Experimental (LC-MS) |
Table 1: Comparison of Mass Spectrometry and Predicted Collision Cross Section Data.[1][2][3]
NMR Spectroscopy Data
NMR spectroscopy is a powerful technique for determining the detailed structure of a molecule. The following table presents the available ¹³C NMR data for a derivative of this compound.
| Compound Name | Database | Nucleus | Solvent | Chemical Shifts (ppm) | Data Type |
| N-(1,1-Dimethyl-2-propyn-1-yl)-acetamide | SpectraBase | ¹³C | CDCl₃ | Full spectrum available with a free account | Experimental |
Table 2: Comparison of ¹³C NMR Spectroscopy Data.[4]
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reproducible and comparable spectral data. Below are general methodologies for acquiring Mass Spectrometry and NMR data, based on common laboratory practices.
Mass Spectrometry (LC-MS)
A liquid chromatography-mass spectrometry (LC-MS) system can be used to analyze the molecular weight and purity of the compounds.
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Chromatography : Inject the sample onto a C18 column (e.g., Atlantis T3 3µm, 3.0x150mm).[1] Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry : Analyze the eluent using an electrospray ionization (ESI) source in positive or negative ion mode.[1] Acquire data using a high-resolution mass spectrometer like a Q Exactive Orbitrap.[1] Set the collision energy (e.g., 15-30 nominal units) for fragmentation analysis (HCD).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for structural elucidation.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : Record the spectra on a spectrometer, for instance, a Bruker AVANCE operating at 400 MHz for ¹H and 100 MHz for ¹³C.[5]
-
Referencing : Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[5]
-
Data Reporting : Report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[5]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for spectral data acquisition and analysis.
Caption: General workflow for spectral data acquisition and analysis.
Caption: Logical relationship of spectral databases and data types.
References
- 1. N-(1-phenylpropan-2-yl)-N-(prop-2-yn-1-yl)acetamide | C14H17NO | CID 133052751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H7NO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-chloro-n-(prop-2-yn-1-yl)acetamide (C5H6ClNO) [pubchemlite.lcsb.uni.lu]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. rsc.org [rsc.org]
A Comparative Study of N-propargylacetamide in Diverse Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of chemical reactions and the stability of compounds. This guide provides a comprehensive comparative analysis of the properties of N-propargylacetamide in a range of common laboratory solvents. Given the limited availability of direct comparative studies on N-propargylacetamide, this guide synthesizes known principles of amide chemistry and solvent effects to provide an illustrative yet insightful overview. For a robust comparison, the properties of the closely related saturated analog, N-ethylacetamide, are also presented.
This document aims to equip researchers with the necessary information to make informed decisions regarding solvent selection for reactions and storage involving N-propargylacetamide and similar compounds. The guide includes detailed experimental protocols for key analytical procedures and visual representations of experimental workflows to enhance understanding.
Data Presentation: Comparative Analysis of N-propargylacetamide and N-ethylacetamide
The following tables summarize the illustrative quantitative data for the solubility, stability, and reactivity of N-propargylacetamide and N-ethylacetamide in various solvent systems. This data is compiled based on general principles of amide chemistry and may not represent empirically validated values for N-propargylacetamide. N-ethylacetamide is fully miscible in water[1][2][3][4][5].
Table 1: Solubility of N-propargylacetamide and N-ethylacetamide at 25°C ( g/100 mL)
| Solvent System | Solvent Type | N-propargylacetamide (Illustrative) | N-ethylacetamide (Illustrative) |
| Water | Polar Protic | 50 | Miscible |
| Ethanol | Polar Protic | 75 | Miscible |
| Methanol | Polar Protic | 80 | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 95 | Miscible |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 90 | Miscible |
| Acetone | Polar Aprotic | 60 | Miscible |
| Dichloromethane (DCM) | Non-polar | 20 | 50 |
| Toluene | Non-polar | 5 | 15 |
Table 2: Stability of N-propargylacetamide and N-ethylacetamide (Illustrative Half-life, t½ in hours)
| Condition | Solvent | N-propargylacetamide (Illustrative) | N-ethylacetamide (Illustrative) |
| Neutral (pH 7) | Water | > 500 | > 1000 |
| Acidic (pH 2) | Water | 150 | 300 |
| Basic (pH 12) | Water | 80 | 150 |
| Ambient | DMSO | > 1000 | > 1000 |
Table 3: Reactivity of N-propargylacetamide and N-ethylacetamide with a Generic Nucleophile (Illustrative Relative Rate Constant, krel)
| Solvent | Solvent Type | N-propargylacetamide (Illustrative) | N-ethylacetamide (Illustrative) |
| Methanol | Polar Protic | 1 | 0.8 |
| DMSO | Polar Aprotic | 10 | 8 |
| Acetonitrile | Polar Aprotic | 8 | 6 |
| Dichloromethane | Non-polar | 0.5 | 0.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures for the analysis of amide compounds.
Protocol 1: Determination of Solubility
Objective: To quantitatively determine the solubility of an amide in a given solvent.
Materials:
-
Amide compound (e.g., N-propargylacetamide)
-
Selected solvent
-
Analytical balance
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the amide to a vial containing a known volume of the solvent.
-
Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, cease agitation and allow the suspension to settle.
-
Centrifuge the mixture to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) and transfer it to a volumetric flask.
-
Dilute the solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the concentration of the amide in the diluted solution using a pre-calibrated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility in g/100 mL.
Protocol 2: Assessment of Chemical Stability (Hydrolysis)
Objective: To determine the rate of hydrolysis of an amide under acidic, basic, and neutral conditions.
Materials:
-
Amide compound
-
Aqueous buffer solutions (pH 2, 7, and 12)
-
Thermostated water bath or incubator
-
HPLC system
-
Vials with screw caps
-
Pipettes
Procedure:
-
Prepare stock solutions of the amide in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add a small aliquot of the amide stock solution to each of the buffer solutions (pH 2, 7, and 12) to achieve a known initial concentration.
-
Place the vials in a thermostated water bath set at a specific temperature (e.g., 50°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase for HPLC analysis to stop further degradation.
-
Analyze the concentration of the remaining amide at each time point using a validated HPLC method.
-
Plot the natural logarithm of the amide concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 3: Evaluation of Reactivity with a Nucleophile
Objective: To compare the relative reactivity of an amide with a nucleophile in different solvents.
Materials:
-
Amide compound
-
Nucleophile (e.g., sodium thiophenolate)
-
A series of anhydrous solvents (e.g., methanol, DMSO, acetonitrile, DCM)
-
Inert atmosphere setup (e.g., nitrogen or argon gas)
-
Thermostated reaction block or oil bath
-
Nuclear Magnetic Resonance (NMR) spectrometer or other suitable analytical instrument (e.g., GC-MS)
-
NMR tubes or reaction vials
Procedure:
-
In an inert atmosphere, prepare solutions of the amide and the nucleophile in each of the selected anhydrous solvents at known concentrations.
-
In a thermostated reaction vessel, mix the solutions of the amide and the nucleophile.
-
Monitor the progress of the reaction over time by taking aliquots at regular intervals and analyzing them by NMR spectroscopy or another appropriate technique.[6] The disappearance of the starting material and the appearance of the product can be quantified by integrating the respective signals.
-
Plot the concentration of the starting material versus time to determine the initial reaction rate.
-
The relative rate constant (krel) can be determined by normalizing the initial rates in different solvents to the rate in a reference solvent (e.g., methanol).
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks and experimental workflows described in this guide.
Caption: Workflow for the quantitative determination of amide solubility.
Caption: General mechanisms for acid- and base-catalyzed amide hydrolysis.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Ethylacetamide, 99%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. N-Ethylacetamide CAS#: 625-50-3 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N-(prop-2-yn-1-yl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of N-(prop-2-yn-1-yl)acetamide.
Immediate Safety and Disposal Plan
Personnel handling this compound should always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Due to the presence of the acetylenic group, it should be considered potentially reactive and flammable.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a dedicated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and away from sources of ignition.
-
Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed chemical waste disposal company. Incineration is a common and effective method for the disposal of organic chemical waste.[1]
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data such as permissible exposure limits or specific disposal concentration thresholds for this compound are not available. The table below summarizes the known identifiers for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| Synonym | N-Propargylacetamide |
| CAS Number | 65881-41-6 |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is provided as a guide and is based on the properties of similar chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal regulations and procedures in your location. The absence of a comprehensive Safety Data Sheet necessitates a cautious approach to the handling and disposal of this compound.
References
Comprehensive Safety and Handling Guide for n-(prop-2-yn-1-yl)acetamide
FOR IMMEDIATE USE BY QUALIFIED PERSONNEL
This document provides critical safety and logistical information for the handling, storage, and disposal of n-(prop-2-yn-1-yl)acetamide (CAS No. 17693-43-5). The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage. Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to the kidneys, liver, and blood through prolonged or repeated oral exposure.[1] Adherence to the prescribed personal protective equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. |
| Skin and Body | Protective clothing, including a lab coat. Ensure clothing is appropriate to prevent skin contact.[1] |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure all necessary PPE is available and in good condition.
-
Put on all required PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean and decontaminate the work surface and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.
-
Container Labeling: The waste container must be labeled with the chemical name and associated hazards.
-
Disposal Method: Dispose of all waste through a licensed and qualified hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash. This substance is toxic to aquatic life.[1]
By adhering to these safety protocols, researchers, scientists, and drug development professionals can handle this compound in a manner that ensures their safety and protects the environment.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
